2-Amino-4,4,4-trifluorobutyric acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCXCOPDSEKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936130 | |
| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15959-93-0 | |
| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,4,4-trifluorobutyric acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-4,4,4-trifluorobutanoic acid, a valuable fluorinated amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its significance lies in its role as a bioisostere for natural amino acids like leucine, where the trifluoromethyl group enhances metabolic stability and modulates pharmacokinetic properties of peptide-based therapeutics. This technical guide provides an in-depth overview of a robust and scalable asymmetric synthesis of this compound, focusing on the widely employed method of alkylating a chiral nickel(II) complex of a glycine (B1666218) Schiff base.
Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex
The predominant and most successful method for the large-scale, enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid involves the diastereoselective alkylation of a chiral nucleophilic glycine equivalent. This method utilizes a recyclable chiral auxiliary to direct the stereochemical outcome of the reaction.
A key reagent in this synthesis is a Ni(II) complex formed from a Schiff base of glycine and a chiral ligand derived from (S)-proline. This complex creates a planar and rigid structure that effectively shields one face of the glycine carbanion, leading to highly stereoselective alkylation on the less sterically hindered face.
Logical Workflow of the Synthesis
The overall synthetic process can be broken down into three principal stages: alkylation, disassembly of the chiral complex, and final product derivatization.
Caption: Overall workflow for the synthesis of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid.
Signaling Pathway of the Synthetic Route
The synthesis hinges on the formation of a key intermediate, the alkylated Ni(II) complex, which is then processed to yield the desired amino acid.
Caption: Key steps in the asymmetric synthesis of the target fluorinated amino acid.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis, based on a large-scale preparation.[1]
Table 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Complex ((S)-6)
| Entry | Scale of (S)-6 (g) | Yield of (S)(2S)-7 (%) | Diastereomeric Excess (de) (%) |
| 1 | 80 | 81.1 | >99 |
| 2 | 250 | 82.3 | >99 |
| 3 | 250 | 81.5 | >99 |
Table 2: Disassembly and N-Fmoc Protection
| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)(2S)-7 | N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid ((S)-12) | ~80 | >99 |
Detailed Experimental Protocols
The following protocols are adapted from a successfully reproduced, large-scale synthesis.[1]
Alkylation of the Chiral Ni(II)-Glycine Complex ((S)-6)
This procedure describes the alkylation on a 250 g scale.
Materials:
-
Ni(II)-glycine complex ((S)-6): 250.0 g
-
N,N-dimethyl-formamide (DMF): 2250 mL
-
1,1,1-trifluoro-2-iodoethane: 91.61 g
-
Potassium hydroxide (B78521) (KOH): 25.42 g
-
Methanol (MeOH): 225 mL
-
Water (H₂O)
Procedure:
-
To a 5000 mL four-necked flask under a nitrogen atmosphere, add DMF (2250 mL).
-
Stir for 50 minutes with a continuous nitrogen flow.
-
Add the Ni-glycine complex (S)-6 (250.0 g), followed by 1,1,1-trifluoro-2-iodoethane (91.61 g) dissolved in DMF (50 mL), and a solution of KOH (25.42 g) in MeOH (225 mL) with DMF (100 mL).
-
Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.
-
Add H₂O (750 mL) to the mixture and continue stirring for 1 hour at 20-40 °C, during which a precipitate will form.
-
Add an additional portion of H₂O (500 mL) and stir for another hour at the same temperature.
-
Filter the precipitate and wash it with H₂O (500 mL).
-
Dry the solid product, the alkylated Ni(II) complex (S)(2S)-7, to a constant weight.
Disassembly of the Alkylated Complex ((S)(2S)-7) and N-Fmoc Protection
Materials:
-
Alkylated Ni(II) complex ((S,2S)-7): 220 g
-
Dimethoxyethane (DME): 400 mL
-
6N Hydrochloric acid (HCl): 268 mL
-
Water (H₂O)
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt hydrate (B1144303) (EDTA)
-
Sodium carbonate (Na₂CO₃)
-
9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Ethyl acetate
Procedure:
-
In a 2000 mL four-necked flask, suspend the Ni complex (S,2S)-7 (220 g) in DME (400 mL).
-
Add 6N HCl (268 mL) and heat the mixture to 40-50 °C, stirring at this temperature for 1 hour.
-
Cool the resulting green suspension to 20-40 °C.
-
Add H₂O (440 mL) and stir for 1.5 hours.
-
Filter the precipitate (the recovered chiral ligand) and wash it sequentially with DME, 6N HCl, and H₂O.
-
Collect the green filtrate containing the hydrochloride salt of (S)-2-Amino-4,4,4-trifluorobutanoic acid.
-
To the filtrate, add EDTA disodium salt hydrate (122.2 g).
-
Cool the mixture to 0-10 °C and adjust the pH to 9-10 using a 25% aqueous solution of Na₂CO₃.
-
Add a solution of Fmoc-OSu in ethyl acetate.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, perform an aqueous work-up. Acidify the aqueous layer with 6N HCl to a pH of 1-2 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from toluene to obtain pure N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid ((S)-12).
Conclusion
The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid via the alkylation of a chiral Ni(II)-glycine Schiff base complex is a highly efficient and scalable method.[1] This approach provides excellent stereocontrol, with the added benefit of being able to recycle the chiral auxiliary, making it a cost-effective and commercially viable route for producing this important synthetic amino acid.[1] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
2-Amino-4,4,4-trifluorobutyric Acid: A Bioisosteric Approach to Modulating Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One powerful strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide focuses on 2-amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the essential amino acid leucine (B10760876). By replacing the isopropyl group of leucine with a trifluoromethyl group, researchers can leverage the unique properties of fluorine to fine-tune the biological activity of peptides and small molecules. This guide will delve into the synthesis, physicochemical properties, and biological applications of this important bioisostere, providing detailed experimental protocols and quantitative data to support its use in drug design.
Physicochemical Properties and Bioisosteric Rationale
The trifluoromethyl group of this compound serves as a close structural mimic of the isopropyl group of leucine. This bioisosteric relationship is rooted in their comparable van der Waals volumes, which allows the fluorinated analog to fit into the same binding pockets as its natural counterpart. However, the high electronegativity of the fluorine atoms in the trifluoromethyl group imparts distinct electronic properties, influencing factors such as metabolic stability and binding affinity. The introduction of fluorine can block sites of metabolism, leading to an extended half-life of the drug molecule. Furthermore, the trifluoromethyl group can alter the pKa of nearby functionalities and engage in unique, non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
| Property | Leucine | This compound |
| Molecular Formula | C₆H₁₃NO₂ | C₄H₆F₃NO₂ |
| Molecular Weight | 131.17 g/mol | 157.09 g/mol |
| XLogP3 | -1.7 | -1.9 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Formal Charge | 0 | 0 |
Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
The enantiomerically pure (S)-form of 2-amino-4,4,4-trifluorobutanoic acid is of particular interest in drug design as it corresponds to the natural stereochemistry of leucine. A robust and scalable asymmetric synthesis has been developed, which is crucial for its application in pharmaceutical research.
Experimental Protocol: Asymmetric Synthesis
A widely used method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base.[1][2] This method allows for high stereocontrol and yields.
Materials:
-
Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone
-
1,1,1-trifluoro-2-iodoethane (CF₃CH₂I)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dimethoxyethane (DME)
-
Water (H₂O)
-
(9-fluorenylmethoxy)carbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Alkylation: The chiral Ni(II) complex of the glycine Schiff base is dissolved in DMF under an inert atmosphere (e.g., nitrogen). Powdered sodium hydroxide is added, followed by the addition of 1,1,1-trifluoro-2-iodoethane. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Diastereomer Separation: The reaction is quenched with water, and the crude product is extracted with an organic solvent. The diastereomers are separated by column chromatography on silica (B1680970) gel.
-
Hydrolysis: The pure diastereomer is hydrolyzed with aqueous HCl in DME to cleave the chiral auxiliary and liberate the free amino acid.
-
Fmoc Protection: The resulting (S)-2-amino-4,4,4-trifluorobutanoic acid is then protected with Fmoc-Cl in the presence of sodium bicarbonate in a mixture of dioxane and water to yield the Fmoc-protected amino acid, which is suitable for solid-phase peptide synthesis.
References
introduction to fluorinated amino acids in medicinal chemistry
A Guide to Fluorinated Amino Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] While fluorine is almost entirely absent in naturally occurring compounds, its unique properties have made it a vital tool for optimizing the efficacy and pharmacokinetic profiles of therapeutic agents.[3][4] Approximately 30% of all pharmaceuticals on the market today contain at least one fluorine atom.[5] Fluorinated amino acids (FAAs) represent a particularly powerful class of building blocks, merging the modularity and versatility of amino acids with the profound electronic and steric effects of fluorine.[3][6]
These building blocks are pivotal in two major areas of drug discovery: the development of new small-molecule drugs and the rapidly expanding field of peptide-based therapeutics.[3][6] By replacing hydrogen with fluorine, an atom of similar size but vastly different electronegativity, chemists can fine-tune a molecule's properties to enhance metabolic stability, improve binding affinity, modulate conformation, and alter bioavailability.[1][5][7] This guide provides an in-depth overview of the synthesis, properties, and applications of fluorinated amino acids, offering a technical resource for professionals in drug development.
The Impact of Fluorination on Amino Acid Properties
The substitution of hydrogen with fluorine imparts a range of unique physicochemical properties to amino acids. These changes can be leveraged to overcome common challenges in drug design.[8][9]
Electronic Effects and Acidity
Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[7] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its biological target.
Lipophilicity and Permeability
The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs like the trifluoromethyl (-CF3) group can decrease it.[1][7] This allows for precise control over a molecule's hydrophobicity, which is crucial for balancing aqueous solubility with the ability to cross cellular membranes.[10] Strategically placed fluorine atoms can enhance a drug's permeability and subsequent oral bioavailability.[1][10]
Metabolic Stability
One of the most significant advantages of fluorination is the increased strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[7] This makes fluorinated sites less susceptible to metabolic attack, particularly by cytochrome P450 enzymes.[1] By replacing metabolically vulnerable hydrogens with fluorine, the half-life of a drug can be significantly extended, reducing the required dosage and frequency of administration.[1][2]
Conformational Control
Fluorine's unique steric and electronic properties can be used to control the three-dimensional shape of molecules.[10] For instance, the incorporation of fluorinated proline derivatives allows for exquisite control over the conformational preferences of peptides and small molecules, which is a key strategy in structure-based drug design.[3][10] This "conformational tailoring" can lock a molecule into its bioactive shape, enhancing its binding affinity and selectivity for its target.[10]
Enhanced Binding Interactions
Fluorine can participate in a variety of non-covalent interactions that contribute to drug-target binding affinity, including hydrogen bonds, dipole-dipole interactions, and halogen bonds.[11] The introduction of fluorine can create more stable protein folds and optimize interactions at the binding interface, leading to increased potency.[2][3]
Table 1: Quantitative Impact of Fluorination on Physicochemical Properties
| Property | Amino Acid | Value | Fluorinated Analog | Value | Fold Change/Difference | Reference |
| Acidity (pKa) | Proline (COOH) | 1.99 | 4(S)-Fluoroproline (COOH) | 1.80 | -0.19 | [General Knowledge] |
| Lipophilicity (logP) | Phenylalanine | 1.79 | 4-Fluorophenylalanine | 1.95 | +0.16 | [General Knowledge] |
| Enzyme Activity | PvuII Endonuclease | Wild Type Activity | 3-F-Phe PvuII | ~2x Wild Type | 2-fold increase | [2] |
| Enzyme Inhibition (Ki) | Thrombin Inhibitor | 1.1 µM | 4-Fluoroproline Analog | 0.019 µM | 58-fold improvement | [4] |
| Oral Bioavailability | Mephalan Peptide Prodrug | Low | Fluorinated Prodrug | Enhanced | Qualitative Increase | [10] |
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids is a complex field without a single universal method.[] Synthetic strategies are typically chosen based on the desired position and number of fluorine substituents.[] The main approaches can be broadly categorized into two strategies: introducing amino and carboxyl groups to a fluorinated starting material, or introducing fluorine to an existing amino acid scaffold.[]
Caption: General workflow for the synthesis of fluorinated amino acids.
Key Synthetic Methodologies:
-
From Fluorinated Building Blocks: This efficient method starts with simple, commercially available fluorinated compounds. Standard organic chemistry techniques are then used to add the necessary amino and carboxylate groups to form the final FAA.[10]
-
Electrophilic Fluorination: Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are used to add fluorine to electron-rich sites on an amino acid precursor.[5][10] This method is particularly useful for fluorinating aromatic side chains, such as in tyrosine.[10]
-
Nucleophilic Fluorination: This strategy involves displacing a leaving group (like a hydroxyl group) with a fluoride (B91410) ion. Reagents such as DAST (diethylaminosulfur trifluoride) are commonly employed for this transformation.[10][13]
-
Metal-Catalyzed Fluorination: Transition-metal catalysis, often using palladium or copper, enables the site-selective fluorination of C-H bonds, providing access to complex fluorinated amino acids with high precision.[5][10]
Once synthesized, these FAAs can be incorporated into larger molecules. For peptides, Solid-Phase Peptide Synthesis (SPPS) is the most common method.[10] Alternatively, biosynthetic pathways can be utilized, where an auxotrophic organism is fed a fluorinated analog of an amino acid, leading to its incorporation into proteins.[10]
Applications in Medicinal Chemistry
The unique properties of FAAs translate into a wide range of applications in drug discovery and chemical biology.[14][15]
Mechanism-Based Enzyme Inhibition
Fluorinated amino acids are highly effective as mechanism-based inhibitors, also known as "suicide substrates."[16] In this approach, a strategically placed fluorine atom on a substrate mimic acts as a latent leaving group.[10] The enzyme begins its catalytic cycle on the inhibitor, but the process is diverted, leading to the formation of a reactive species that covalently binds to and irreversibly inactivates the enzyme.[10] This strategy has been successfully used to design inhibitors for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are targets for treating diseases like cancer and epilepsy.[10][16]
Caption: Logical flow of mechanism-based enzyme inactivation by a FAA.
Enhancing Pharmacokinetic Properties
As previously discussed, fluorination is a proven strategy to improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[] For example, the anticancer agent Mephalan suffers from poor membrane permeability.[10] By masking it as a di- or tripeptide containing fluorinated amino acids, a prodrug is created with significantly improved oral bioavailability.[10]
Probes for Biological Systems (¹⁹F NMR and ¹⁸F PET)
Fluorine's utility extends beyond therapeutic modulation into diagnostics and mechanistic studies.[5][10]
-
¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and has a high NMR sensitivity.[17] Since fluorine does not occur naturally in biological systems, ¹⁹F NMR provides a background-free window to study protein structure, dynamics, and ligand binding.[5][18] Incorporating a fluorinated amino acid provides a highly sensitive probe to report on the local environment within a protein.[17]
-
¹⁸F PET Imaging: The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in Positron Emission Tomography (PET).[] ¹⁸F-labeled amino acids are valuable agents for visualizing and diagnosing cancer, as tumors often exhibit increased amino acid uptake.[10][]
Key Experimental Protocols
This section provides generalized methodologies for key experiments involving fluorinated amino acids. Researchers should adapt these protocols based on the specific properties of their compounds and experimental goals.
General Protocol for Synthesis: Asymmetric Synthesis of a Fluorinated Amino Acid via a Chiral Ni(II) Complex
This method allows for the gram-scale synthesis of various FAAs with high enantiomeric purity.[19][20]
-
Preparation of the Ni(II) Complex: Start with a chiral Ni(II) complex of a glycine (B1666218) or alanine (B10760859) Schiff base. This complex serves as the chiral auxiliary.[20]
-
Alkylation: Deprotonate the complex using a suitable base (e.g., KOH in methanol). React the resulting nucleophile with a fluorinated alkyl iodide or bromide building block. The reaction is typically run at room temperature or below under an inert atmosphere.[19][20]
-
Hydrolysis: After the alkylation is complete (monitored by TLC or LC-MS), hydrolyze the Ni(II) complex to release the free amino acid. This is typically achieved by treatment with aqueous HCl.[19]
-
Purification and Protection: Purify the crude amino acid using ion-exchange chromatography. For subsequent use in peptide synthesis, protect the amine group, for example, with an Fmoc group (Fmoc-OSu in the presence of a base like sodium bicarbonate).[19]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.[19]
Protocol for ¹⁹F NMR Analysis of a Fluorinated Protein
This protocol outlines the steps for studying a protein containing a biosynthetically incorporated fluorinated amino acid.[17][18]
-
Protein Expression and Labeling: Express the protein of interest in an auxotrophic bacterial or mammalian cell line (e.g., HEK293T cells) that cannot synthesize the natural amino acid corresponding to the desired FAA.[10][18] Grow the cells in a minimal medium and then switch to a medium where the natural amino acid is replaced with the fluorinated analog to achieve incorporation.[18]
-
Purification: Lyse the cells and purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Sample Preparation: Prepare the NMR sample by buffer-exchanging the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) in D₂O. Typical protein concentrations are in the range of 50-200 µM.
-
NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a cryoprobe. Because of the large chemical shift dispersion of fluorine, a wide spectral width is often required.[17]
-
Data Analysis: Analyze the resulting spectrum. In a denatured protein, all FAA residues will typically produce a single resonance.[17] In the folded, native protein, each FAA will have a unique chemical shift, providing a sensitive reporter on the local environment of each site.[17] Changes in these chemical shifts upon addition of a ligand can be used to map binding sites and study conformational changes.[18]
Protocol for Mass Spectrometry Analysis of FAA Incorporation
Mass spectrometry is essential to confirm the successful incorporation of FAAs into a protein and to quantify the efficiency.[21][22]
-
Sample Preparation: Purify the protein as described in the NMR protocol.
-
Intact Mass Analysis: Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS). The mass difference between the unlabeled protein and the fluorinated protein will confirm incorporation. The presence of multiple peaks can indicate heterogeneous incorporation levels.[21]
-
Proteolytic Digestion: For more detailed analysis, digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
Data Analysis: Identify the peptides containing the FAA by searching for the expected mass shift. The fragmentation pattern in the MS/MS spectrum can confirm the exact site of incorporation. The relative intensities of the labeled versus unlabeled peptide signals can be used to quantify the incorporation efficiency at each site.[21][22]
Caption: Workflow for analyzing proteins with incorporated FAAs.
General Protocol for an Enzyme Inhibition Assay
This protocol describes how to determine the inhibitory potency (e.g., IC₅₀) of a fluorinated compound against a target enzyme.[11]
-
Reagent Preparation: Prepare a stock solution of the fluorinated inhibitor in a suitable solvent (e.g., DMSO). Prepare solutions of the target enzyme and its substrate in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (serial dilution). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a plate reader.
-
Data Analysis: For each inhibitor concentration, calculate the initial reaction velocity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
General Protocol for a Cellular Uptake Assay
This protocol can be used to assess how a fluorinated amino acid or a peptide containing one is taken up by cells.[23][]
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a multi-well plate and grow them to a desired confluency (e.g., 80-90%).
-
Incubation: Remove the growth medium and wash the cells with a buffered saline solution (e.g., PBS). Add a medium containing the test compound (the FAA or FAA-containing peptide) at various concentrations and for different time points (e.g., 1 to 6 hours).[25]
-
Washing: After incubation, remove the treatment medium and wash the cells thoroughly with ice-cold PBS to remove any non-internalized compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer or by sonication to release the intracellular contents.
-
Quantification: Quantify the amount of the compound in the cell lysate. If the compound is fluorescently labeled, quantification can be done using a fluorescence plate reader or flow cytometry.[][26] If not, LC-MS is a highly sensitive and specific method for quantification.
-
Data Analysis: Normalize the amount of internalized compound to the total protein content of the lysate (determined by an assay like BCA) to account for differences in cell number. This provides a quantitative measure of cellular uptake.[25]
References
- 1. nbinno.com [nbinno.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biophysics.org [biophysics.org]
- 18. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 21. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 25. mdpi.com [mdpi.com]
- 26. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-4,4,4-trifluorobutanoic Acid (CAS 15959-93-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.
Chemical and Physical Properties
2-Amino-4,4,4-trifluorobutanoic acid, also known as 3-(trifluoromethyl)-L-alanine, is a derivative of the amino acid alanine.[] The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutics.[2][3]
Table 1: Physicochemical Properties of 2-Amino-4,4,4-trifluorobutanoic Acid
| Property | Value | Reference(s) |
| CAS Number | 15959-93-0 | [4] |
| Molecular Formula | C₄H₆F₃NO₂ | [4] |
| Molecular Weight | 157.09 g/mol | [4][5] |
| Melting Point | 250 °C (decomposes) | [6] |
| Appearance | White to cream or pale yellow crystals or powder | [7] |
| XLogP3 | -1.9 | [5] |
Table 2: Spectroscopic and Analytical Data Summary
| Data Type | Summary | Reference(s) |
| ¹H NMR | Spectra have been recorded for characterization. | [6] |
| ¹³C NMR | Used for structural confirmation. | [6] |
| FTIR | Conforms to the expected structure. | [7] |
| Mass Spectrometry | Used for molecular weight determination and structural elucidation. | [6] |
| Assay (GC) | ≥96.0% | [7] |
| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [7] |
Note: While spectroscopic methods are used for characterization, publicly accessible spectra are limited.
Synthesis
A key application of this compound is in the synthesis of peptides and other complex molecules. A robust, large-scale asymmetric synthesis for the (S)-enantiomer has been developed, which is crucial for its use in pharmaceutical development.
This method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated.[6]
Materials:
-
N,N-dimethylformamide (DMF)
-
Ni–glycine complex ((S)-6)
-
Potassium hydroxide (B78521) (KOH) in Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Alkylation Reaction (250 g Scale):
-
To a 5000 mL four-necked flask under a nitrogen atmosphere, add DMF (2250 mL) and stir for 50 minutes with nitrogen flow.
-
Add the Ni–glycine complex ((S)-6) (250.0 g), 1,1,1-trifluoro-2-iodoethane (91.6 g) in DMF (100 mL), and KOH (25.4 g) in MeOH (225 mL).
-
Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.
-
Add H₂O (750 mL) and stir for 1 hour at 20-40 °C, during which a precipitate will form.
-
Add an additional 500 mL of H₂O and stir at the same temperature for 1 hour.
-
Filter the precipitate, wash with H₂O (500 mL), and air-dry to yield the alkylated product ((S)(2S)-7).
-
-
Disassembly of the Ni(II) Complex and Fmoc Protection:
-
Suspend the dried alkylated product ((S)(2S)-7) (220.0 g) in MeOH (1100 mL) and add 6 M HCl (1100 mL).
-
Heat the mixture to 50-60 °C and stir for 2 hours.
-
Cool the mixture to 20-35 °C and filter to recover the chiral auxiliary.
-
Concentrate the filtrate to approximately 440 mL, then add H₂O (440 mL) and EtOAc (440 mL).
-
Adjust the pH of the aqueous layer to 4.5-5.0 with 2 M NaOH.
-
To the separated aqueous layer, add acetone (B3395972) (1100 mL) and Fmoc-OSu (148.4 g).
-
Adjust the pH to 8.0-8.5 with saturated NaHCO₃ solution and stir at 20-35 °C for 15 hours.
-
Concentrate the reaction mixture to remove acetone.
-
Wash the aqueous solution with EtOAc (2 x 440 mL).
-
Add EtOAc (1100 mL) to the aqueous layer and adjust the pH to 2.0-3.0 with 6 M HCl.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (100 mL).
-
Combine the organic layers, wash with water (100 mL), and dry with Na₂SO₄.
-
-
Isolation of the Final Product:
-
Concentrate the dried organic solution to 400 mL.
-
Heat to 50-60 °C and add toluene (400 mL).
-
Concentrate to 400 mL, add EtOAc (100 mL), and then add more toluene (400 mL).
-
Continue concentrating and adding toluene until a final volume of 800 mL is reached, stirring slowly at 20-35 °C.
-
Filter the precipitate, wash with toluene (160 mL), and dry in vacuo to afford (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid ((S)-12).[6]
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the large-scale asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
Uses in Research and Drug Development
The primary application of 2-Amino-4,4,4-trifluorobutanoic acid is in the field of medicinal chemistry, particularly in peptide and small molecule drug design.
-
Leucine (B10760876) Bioisostere: It serves as a bioisostere for the natural amino acid leucine. The trifluoromethyl group mimics the steric bulk of leucine's isobutyl side chain, allowing for its incorporation into peptides to probe structure-activity relationships.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can significantly improve the in vivo half-life of drug candidates.[2]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences, which can be leveraged to optimize drug-like properties, including membrane permeability and target binding affinity.[]
-
Peptide Synthesis: The Fmoc-protected form of this amino acid is a valuable building block in solid-phase peptide synthesis, enabling the creation of novel peptides with enhanced stability and pharmacological profiles.[8]
-
Potential Antimicrobial and Enzyme Inhibitory Activity: Preliminary research suggests that this compound may exhibit antibacterial and antifungal properties, potentially by targeting peptidoglycan biosynthesis.[6] It has also been investigated as a potential inhibitor of certain enzymes, such as cysteine proteases.[6] However, detailed quantitative data (e.g., MIC or IC₅₀ values) are not widely available in the public domain.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological targets and signaling pathways modulated by 2-Amino-4,4,4-trifluorobutanoic acid. While fluorinated amino acids, in general, are known to influence various biological processes by altering protein structure and function, the specific molecular mechanisms of this particular compound have not been elucidated.[][8] As such, a diagram of a specific signaling pathway involving this compound cannot be provided at this time.
For researchers interested in investigating the potential antimicrobial properties of this compound, a standard broth microdilution method can be employed.
Materials:
-
2-Amino-4,4,4-trifluorobutanoic acid
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standardized inoculum of the test microorganism (e.g., bacteria or fungi)
-
Positive control (a known effective antibiotic)
-
Negative control (broth and inoculum without the test compound)
-
Solvent for the test compound (e.g., DMSO), if necessary
Procedure:
-
Prepare a stock solution of 2-Amino-4,4,4-trifluorobutanoic acid in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to each well, including positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: General workflow for antimicrobial susceptibility testing.
Safety Information
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Amino-4,4,4-trifluorobutanoic acid is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its unique properties, conferred by the trifluoromethyl group, offer opportunities to enhance the metabolic stability and modulate the physicochemical characteristics of peptides and small molecule drug candidates. While its primary application is as a leucine bioisostere, further research is warranted to explore its potential as an enzyme inhibitor and antimicrobial agent. The lack of detailed public data on its specific biological mechanisms and interactions with signaling pathways represents an area for future investigation.
References
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. asm.org [asm.org]
- 5. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-4,4,4-trifluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative with potential applications in biochemical research and drug design.[1] While direct experimental studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural analogy to other known bioactive fluorinated amino acids strongly suggests a primary mechanism centered on the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT). This guide synthesizes the available information to present a hypothesized mechanism of action, supported by data from structurally related compounds and established experimental protocols for validation.
Introduction to this compound
This compound is a derivative of the amino acid alanine, characterized by the presence of a trifluoromethyl group.[1] This substitution of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and potentially alter the biological activity of a molecule.[2] It is considered a bioisostere of leucine (B10760876), suggesting it can mimic leucine in biological systems.[3] Given the known neurological activities of other fluorinated amino acid analogs, the most probable mechanism of action for this compound is the modulation of the GABAergic system, specifically through the inhibition of GABA aminotransferase (GABA-AT).[4][5]
The GABAergic Signaling Pathway and the Role of GABA-AT
The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain.[6] The concentration of GABA is tightly regulated by two key enzymes:
-
Glutamate Decarboxylase (GAD): Synthesizes GABA from the excitatory neurotransmitter glutamate.
-
GABA Aminotransferase (GABA-AT): Catabolizes GABA into succinic semialdehyde.[6]
Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This is a clinically validated approach for the treatment of neurological disorders such as epilepsy.[6]
Hypothesized Mechanism of Action: Inhibition of GABA-AT
Based on the behavior of structurally similar fluorinated amino acids, this compound is hypothesized to act as an inhibitor of GABA-AT. The mechanism of inhibition can be broadly categorized into two types:
-
Reversible Competitive Inhibition: The compound may bind to the active site of GABA-AT, competing with the endogenous substrate GABA. This binding is non-covalent and reversible. The strength of this inhibition is typically quantified by the inhibitor constant (Ki).
-
Mechanism-Based Inactivation (Suicide Inhibition): The inhibitor, resembling the natural substrate, is processed by the enzyme. This enzymatic processing generates a reactive intermediate that forms a covalent bond with a crucial amino acid residue in the active site, leading to irreversible inactivation of the enzyme.
Many fluorinated GABA analogs are known to be mechanism-based inactivators of GABA-AT.[7]
Quantitative Data for a Structurally Related Analog
While specific quantitative data for the inhibition of GABA-AT by this compound is not available, studies on the closely related compound, 4-Amino-2-fluorobutanoic acid, have demonstrated reversible and competitive inhibition of GABA-AT from Pseudomonas fluorescens.[8] This data provides a valuable reference point for the potential potency of similar fluorinated amino acids.
| Compound | Enzyme Source | Inhibition Type | Ki (mM) |
| 4-Amino-2-fluorobutanoic acid | Pseudomonas fluorescens | Reversible, Competitive | 0.83 ± 0.44[8] |
Note: This data is for a structurally related compound and should be considered illustrative.
Experimental Protocol: In Vitro GABA-AT Inhibition Assay
To empirically determine the inhibitory effect of this compound on GABA-AT, a continuous spectrophotometric assay can be employed. This assay couples the transamination of GABA to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.
Materials:
-
Purified GABA aminotransferase (GABA-AT)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
This compound
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in buffer.
-
Create serial dilutions of the inhibitor to determine the IC50 value.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, SSADH, and NADP+ in the potassium pyrophosphate buffer.
-
-
Assay Execution:
-
Add the inhibitor dilutions to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a fixed concentration of GABA-AT to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for a set period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound functions as an inhibitor of GABA aminotransferase. This proposed mechanism aligns with the established activities of other fluorinated amino acids and provides a clear rationale for its potential biological effects.
Future research should focus on empirically validating this hypothesis. The experimental protocol outlined in this guide provides a direct path to determining the IC50 and mode of inhibition (e.g., reversible or irreversible). Further studies could involve kinetic analysis to determine the Ki value and mass spectrometry to investigate potential covalent modifications of the enzyme, which would confirm if it acts as a mechanism-based inactivator. These studies will be crucial in fully elucidating the mechanism of action of this compound and evaluating its potential as a tool for neuroscience research or as a lead compound in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 120200-07-9: (2R)-2-Amino-4,4,4-trifluorobutanoic acid [cymitquimica.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Guide to 2-Amino-4,4,4-trifluorobutyric Acid for Advanced Research
For Immediate Release
Shanghai, China – December 5, 2025 – In the evolving landscape of drug discovery and peptide therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 2-Amino-4,4,4-trifluorobutyric acid stands out as a critical building block for enhancing the pharmacokinetic and pharmacodynamic properties of novel drug candidates. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and its application in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Forms
This compound is readily available from a range of chemical suppliers, catering to research and development needs. It is most commonly supplied as its hydrochloride salt to improve stability and handling. For direct use in solid-phase peptide synthesis (SPPS), N-terminally protected derivatives, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are the preferred commercial forms. These derivatives are essential for the stepwise assembly of peptide chains.
Key suppliers for this compound and its derivatives include TCI America, Thermo Scientific Chemicals, Santa Cruz Biotechnology, and MedChemExpress. It is typically available in quantities ranging from milligrams to grams, with options for bulk and custom orders. Researchers should note that this chemical is intended for professional research and manufacturing use only.
Physicochemical and Technical Data
The unique properties of this compound stem from the presence of the trifluoromethyl group, which imparts increased metabolic stability and hydrophobicity. These characteristics make it a valuable bioisostere of naturally occurring amino acids like leucine (B10760876).[1] The table below summarizes key quantitative data for the parent compound and its common derivatives.
| Property | This compound | This compound HCl | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | (R,S)-Boc-2-amino-4,4,4-trifluoro-butyric acid |
| CAS Number | 15959-93-0[2] | 262296-39-9[3] | Not specified in results | Not specified in results |
| Molecular Formula | C₄H₆F₃NO₂[2] | C₄H₇ClF₃NO₂[3] | C₁₉H₁₆F₃NO₄ | C₉H₁₄F₃NO₄ |
| Molecular Weight | 157.09 g/mol [2] | 193.55 g/mol [3] | 379.33 g/mol | 257.22 g/mol |
| Purity | ≥97%[4][5] | Not specified in results | >95% (typical) | >95% (typical) |
| Appearance | White to cream or pale yellow powder/crystals[4] | Solid[3] | White to off-white powder | White to off-white powder |
| Melting Point | Not specified in results | ~250 °C (decomposes)[3] | Not specified in results | Not specified in results |
Core Applications in Research and Drug Development
The primary application of this compound lies in its use as a building block for creating novel peptides with enhanced therapeutic properties. Its structural similarity to leucine allows it to act as a bioisostere, where its incorporation into a peptide sequence can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Enhanced Hydrophobicity: The trifluoromethyl group increases the lipophilicity of the peptide, which can improve cell membrane permeability and target engagement.
-
Modulation of Conformation: The steric and electronic effects of the trifluoromethyl group can influence the secondary structure of peptides, potentially leading to more potent and selective binding to biological targets.
These attributes are highly desirable in the design of peptide-based drugs, including antimicrobial peptides and other therapeutic agents.[6]
Experimental Protocols
Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid
A robust method for the large-scale asymmetric synthesis of the Fmoc-protected (S)-enantiomer has been developed, which is crucial for its application in peptide synthesis.[1]
Methodology:
-
Complex Formation: A chiral nickel(II) complex is formed with a glycine (B1666218) Schiff base using a recyclable chiral auxiliary.
-
Alkylation: The complex is then alkylated with CF₃–CH₂–I under basic conditions. This step introduces the trifluoroethyl side chain.
-
Disassembly and Protection: The resulting alkylated Ni(II) complex is disassembled to release the 2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary. The amino acid is then converted in situ to its N-Fmoc derivative.
This method has been successfully reproduced for the preparation of over 300g of the target compound, demonstrating its scalability for commercial production.[1]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected this compound is compatible with standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow for its incorporation is outlined below.
General Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide for C-terminal amides or Wang resin for C-terminal acids) and swell it in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: If not pre-loaded, couple the first Fmoc-protected amino acid to the resin using an activating agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Coupling of Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Dissolve the Fmoc-protected fluorinated amino acid, an activating agent (e.g., 3-5 equivalents of HATU/HOAt), and a base (e.g., N-methylmorpholine or collidine) in DMF. Add this solution to the deprotected resin and allow it to react. Coupling times may need to be extended for this sterically hindered amino acid.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Caption: Asymmetric synthesis of Fmoc-protected this compound.
Caption: General workflow for incorporating non-canonical amino acids via SPPS.
Conclusion
This compound is a commercially accessible and highly valuable tool for peptide chemists and drug developers. Its unique properties, conferred by the trifluoromethyl group, offer a rational approach to designing peptides with improved stability, permeability, and biological activity. The availability of Fmoc-protected derivatives allows for its straightforward integration into established solid-phase peptide synthesis workflows, paving the way for the next generation of peptide-based therapeutics. This guide provides a foundational understanding for researchers looking to leverage the potential of this powerful non-canonical amino acid.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Amino-4,4,4-trifluorobutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid of significant interest in drug discovery and development. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based therapeutics. This document provides detailed application notes and protocols for the enantioselective synthesis of the (S)-enantiomer of this valuable building block. The primary method detailed is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, a robust and scalable approach.
Synthetic Strategy Overview
The most common and scalable method for the enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid involves the alkylation of a chiral nucleophilic glycine equivalent. This is typically achieved using a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. The chiral auxiliary directs the stereochemical outcome of the alkylation reaction with a trifluoroethylating agent. Subsequent hydrolysis of the complex yields the desired amino acid, and the chiral auxiliary can often be recovered.[1][2][3]
A general workflow for this synthetic approach is illustrated below:
Caption: General workflow for the synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative large-scale synthesis protocol.[1][4]
| Step | Reactants | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Scale | Reference |
| Alkylation | Chiral Ni(II) complex, CF₃CH₂I, NaH | Alkylated Ni(II) complex | 82% | 96% | - | >10 g | [4] |
| Hydrolysis & Fmoc-protection | Alkylated Ni(II) complex, HCl, Fmoc-OSu | (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid | - | - | 97.8% | >10 g | [4] |
| Overall (Large Scale) | Glycine Schiff base Ni(II) complex, CF₃CH₂I | (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid | Good | Excellent | >98% | >150 g | [1][2] |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[1][2]
This protocol is adapted for large-scale preparation.
Part A: Alkylation of the Chiral Glycine Ni(II) Complex
-
To a stirred suspension of the (S)-Ni(II) complex of the glycine Schiff base (1 equivalent) in anhydrous DMF, add 3,3,3-trifluoroethyl iodide (1.05-1.1 equivalents).
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add a strong base (e.g., sodium hydride) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.
Part B: Hydrolysis of the Alkylated Complex and Fmoc-Protection
-
Dissolve the crude alkylated Ni(II) complex in a mixture of dimethoxyethane (DME) and water.[4]
-
Add 6N hydrochloric acid (5 equivalents) and heat the mixture at 60 °C for 3 hours to effect hydrolysis.[4]
-
Cool the reaction mixture to 0 °C.
-
Add sodium carbonate (4 equivalents) to neutralize the acid and basify the solution.[4]
-
Add 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1 equivalent) to the mixture.[4]
-
Stir the reaction at room temperature for 4 hours.[4]
-
Concentrate the mixture to remove the organic solvent.
-
Add ethyl acetate (B1210297) and water, followed by 6N HCl to acidify the aqueous phase.[4]
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization to obtain enantiomerically pure (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[4]
Alternative Synthetic Approaches
While the Ni(II) complex alkylation is a highly effective method, other strategies for the enantioselective synthesis of trifluoromethylated amino acids have been explored. These can be valuable for accessing different structural analogs or for specific research applications.
1. Biocatalytic N-H Bond Insertion:
This method utilizes engineered enzymes, such as variants of cytochrome c, to catalyze the asymmetric insertion of a carbene into an N-H bond.[5] This approach offers a sustainable and efficient route to enantioenriched α-trifluoromethylated amines.[5]
Caption: Biocatalytic synthesis of α-trifluoromethyl amino esters.
2. Sharpless Asymmetric Dihydroxylation:
A multi-step synthesis starting from a trifluoromethylated alkene can employ Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step.[6][7] This is followed by further functional group manipulations to yield the final amino acid.[6][7]
3. Catalytic Asymmetric Strecker Reaction:
The Strecker reaction, a classic method for amino acid synthesis, can be rendered enantioselective using chiral catalysts. This approach has been applied to the synthesis of α-trifluoromethyl amines from trifluoromethyl ketimines.[8]
Conclusion
The enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid is a well-established process, with the diastereoselective alkylation of a chiral Ni(II)-glycine complex being a particularly robust and scalable method. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to access this important fluorinated amino acid. Alternative methods, while perhaps less common for this specific target, offer a broader toolbox for the synthesis of other structurally related fluorinated amino acids.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Preparation of N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is a crucial building block in modern drug discovery and peptide synthesis. Its trifluoromethyl group offers unique properties, such as increased metabolic stability and enhanced protein-receptor interactions, making it a valuable bioisostere for natural amino acids like leucine.[1][2] This document provides detailed protocols for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, enabling the production of over 150 g of the target compound.[1][2][3] The methodology is based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, a robust and reproducible method suitable for manufacturing quantities.[1][2][3][4][5]
Data Summary
The following table summarizes the quantitative data for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
| Parameter | Value | Reference |
| Starting Material (Ni-glycine complex) | 80.0 g | [1] |
| Starting Material (Ni-glycine complex) | 250.0 g | [1] |
| Final Product Yield (Overall) | >300 g prepared consecutively | [1][2][3] |
| Diastereoselectivity of Alkylation | >97% de | [1] |
| Enantiomeric Purity of Final Product | >99% | [4][5] |
| Chiral Auxiliary Recovery | >90% | [4][5][6] |
Experimental Workflow
The overall experimental workflow for the large-scale synthesis is depicted below.
Caption: Workflow for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
Experimental Protocols
The following protocols are adapted from a validated method for the large-scale preparation of the target compound.[1]
Protocol 1: Asymmetric Alkylation (80 g Scale)
-
Reaction Setup: To a 2000 mL four-necked flask under a nitrogen atmosphere, add 720 mL of N,N-dimethylformamide (DMF). Stir for 30 minutes with a continuous nitrogen flow.
-
Addition of Reactants:
-
Add 80.0 g of the Ni-glycine complex (S)-6 along with 20 mL of DMF.
-
Add 29.32 g (1.05 eq.) of 1,1,1-trifluoro-2-iodoethane along with 20 mL of DMF.
-
Add a solution of 8.14 g (1.05 eq.) of potassium hydroxide (B78521) (KOH) in 72 mL of methanol (B129727) (MeOH).
-
-
Reaction: Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.
-
Precipitation: Add 240 mL of water to the reaction mixture and continue stirring for 1 hour at 20-35 °C. A precipitate will gradually form.
-
Isolation: Isolate the precipitated major diastereomer of the alkylated Ni(II) complex by filtration and wash the solid.
Protocol 2: Asymmetric Alkylation (250 g Scale)
-
Reaction Setup: To a 5000 mL four-necked flask under a nitrogen atmosphere, add 2250 mL of DMF. Stir for 50 minutes with a continuous nitrogen flow.
-
Addition of Reactants:
-
Add 250.0 g of the Ni-glycine complex (S)-6 along with 100 mL of DMF.
-
Add 91.61 g (1.05 eq.) of 1,1,1-trifluoro-2-iodoethane along with 50 mL of DMF.
-
Add a solution of 25.42 g (1.05 eq.) of KOH in 225 mL of MeOH, along with 100 mL of DMF.
-
-
Reaction: Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.
-
Precipitation: Add 750 mL of water to the reaction mixture and continue stirring.
-
Isolation: Isolate the product as described in the 80 g scale protocol.
Protocol 3: Disassembly of the Ni(II) Complex and In situ N-Fmoc Protection
-
Complex Disassembly: The isolated alkylated Ni(II) complex is disassembled under acidic conditions to yield 2-amino-4,4,4-trifluorobutanoic acid and the recyclable chiral auxiliary.[1][2]
-
Fmoc Protection: The crude 2-amino-4,4,4-trifluorobutanoic acid is then converted in situ to its N-Fmoc derivative.[1][2] A general procedure for Fmoc protection is as follows:
-
Dissolve the amino acid in a suitable solvent system (e.g., a 1:1 solution of THF/H₂O).
-
Adjust the pH to 9.5 with 1N NaOH.
-
Add Fmoc-OSu in portions while maintaining the pH at 9.5.
-
The reaction is complete when the pH remains constant.[7]
-
-
Workup and Purification:
-
Extract the unreacted Fmoc-OSu with hexane.
-
Acidify the aqueous layer to pH 1-2 with 10% aqueous HCl.
-
Extract the N-Fmoc-amino acid with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system such as an ethanol/water mixture or toluene (B28343) to yield the pure N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[4][5][8]
-
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. d-nb.info [d-nb.info]
- 5. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating 2-Amino-4,4,4-trifluorobutyric Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 2-Amino-4,4,4-trifluorobutyric acid (ATFB), a fluorinated analog of leucine, is a valuable building block for modifying peptide structures. The introduction of the trifluoromethyl (CF3) group can significantly enhance the therapeutic properties of peptides by increasing metabolic stability, modulating conformational preferences, and improving binding affinity to biological targets. The electron-withdrawing nature of the CF3 group can also alter the acidity of nearby protons and influence intermolecular interactions.
These application notes provide a comprehensive guide and detailed protocols for the successful incorporation of Fmoc-protected (S)-2-Amino-4,4,4-trifluorobutyric acid into synthetic peptides using standard Solid-Phase Peptide Synthesis (SPPS) techniques.
Properties of (S)-Fmoc-2-Amino-4,4,4-trifluorobutyric Acid
A summary of the key physicochemical properties of the commercially available, Fmoc-protected amino acid is presented below.
| Property | Value | Reference(s) |
| Chemical Structure | (Structure of Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid) | |
| CAS Number | 181128-48-3 | [1] |
| Molecular Formula | C₁₉H₁₆F₃NO₄ | [1] |
| Molecular Weight | 379.34 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Optical Rotation | [α]²⁰D = -33 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid (Fmoc-ATFB-OH) into a peptide sequence using standard Fmoc-based SPPS. This protocol is based on established methods for synthesizing peptides containing other fluorinated amino acids and can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide AM resin (or other suitable resin depending on C-terminal modification).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).
-
Coupling Reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solutions: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Precipitation/Washing: Cold diethyl ether.
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for peptide elongation, with a specific step for incorporating ATFB.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Standard Amino Acids:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes.
-
Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step ("double coupling").
-
-
Coupling of Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid (Fmoc-ATFB-OH):
-
Due to the potential steric hindrance from the trifluoromethyl group, a more robust coupling strategy is recommended.
-
Use the same activation method as for standard amino acids (4 eq. Fmoc-ATFB-OH, 3.9 eq. HATU, 8 eq. DIEA).
-
Crucially, perform a double coupling as standard procedure. After the initial 60-90 minute coupling, drain the solution, and add a fresh solution of activated Fmoc-ATFB-OH for a second 60-90 minute coupling period.
-
Confirm the absence of free amines with a Kaiser test.
-
-
Chain Elongation: Repeat steps 3, 4, and 5 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: Once the sequence is complete, perform a final deprotection step as described in step 2.
-
Final Washing: Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 5-10 fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Quantitative Data for ATFB Incorporation
While specific yield data for every possible sequence is context-dependent, the following table summarizes expected outcomes based on the synthesis of peptides containing structurally similar fluorinated amino acids, such as hexafluoroleucine. Researchers should aim for coupling efficiencies comparable to other sterically hindered amino acids.
| Parameter | Recommended Condition / Expected Outcome |
| Amino Acid Equivalents | 3-5 equivalents (relative to resin loading) |
| Coupling Reagent | HATU/HOAt or HBTU/HOBt are highly effective. HATU is often preferred for hindered couplings. |
| Base Equivalents (DIEA) | 2 x the molar amount of the amino acid |
| Coupling Time | 60-120 minutes per coupling. |
| Recommended Strategy | Double Coupling is strongly recommended to drive the reaction to completion and maximize yield. |
| Coupling Efficiency | >99% (as confirmed by Kaiser test). Incomplete coupling is the primary cause of deletion mutants and low final yield. |
| Typical Final Purity (Crude) | 50-80% (highly sequence-dependent). Peptides with high ATFB content or other hydrophobic residues may show lower crude purity due to aggregation. |
| Typical Final Yield (Purified) | 10-30% (highly sequence-dependent and influenced by the number of residues and purification steps). The theoretical yield for a 140-step synthesis (70-mer peptide) drops to 50% even with a 99.5% stepwise yield.[2] |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of ATFB | Steric Hindrance: The bulky CF3 group can slow down the reaction kinetics compared to smaller amino acids like alanine (B10760859) or even leucine. | Use a potent coupling reagent: HATU is generally superior to HBTU for hindered couplings. Increase reaction time: Extend the coupling time to 2 hours. Perform double coupling: This is the most reliable method to ensure the reaction goes to completion. |
| Peptide Aggregation | Hydrophobicity: The fluorinated side chain increases the hydrophobicity of the peptide, which can lead to on-resin aggregation, especially in sequences with multiple hydrophobic residues. | Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50°C) if your synthesizer allows. Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture as the solvent. |
| Low Overall Yield | Cumulative effect of incomplete coupling or deprotection steps throughout the synthesis. | Monitor each step: Use the Kaiser test after each coupling to ensure completion before proceeding. Optimize deprotection: Ensure the 20% piperidine/DMF solution is fresh and allow sufficient time for complete Fmoc removal. |
Example Application: Mechanism of an ATFB-Containing Antimicrobial Peptide
Incorporating ATFB into antimicrobial peptides (AMPs) can enhance their proteolytic stability and membrane-disrupting activity. The diagram below illustrates the proposed mechanism of action for a cationic AMP containing ATFB, targeting a bacterial cell membrane.
Caption: Proposed mechanism of a cationic antimicrobial peptide (AMP) containing ATFB.
This mechanism involves an initial electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane. The hydrophobic ATFB residue then facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell death. The enhanced stability provided by ATFB can prolong the peptide's activity in biological environments.
References
Protecting Group Strategies for 2-Amino-4,4,4-trifluorobutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-Amino-4,4,4-trifluorobutyric acid. The unique electronic properties of the trifluoromethyl group necessitate careful consideration of protecting group selection and reaction conditions to ensure high yields and product purity.
Introduction to Protecting Group Strategies
In peptide synthesis and the development of complex molecules, protecting groups are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. For this compound, the primary sites for protection are the α-amino group and the carboxylic acid group. The selection of an appropriate protecting group strategy is critical and is dictated by the overall synthetic plan, particularly the need for orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[1][2]
The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the amino acid. While generally stable, this group can affect the lability of certain protecting groups and may require optimization of reaction conditions.
Amino Group Protection
The protection of the α-amino group is a crucial first step in most synthetic routes involving this compound, especially in peptide synthesis. The most commonly employed protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
Fmoc Protection
The Fmoc group is a widely used protecting group for the α-amino function in solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but readily cleaved by a secondary amine base, typically piperidine (B6355638).
Experimental Protocol: N-Fmoc Protection of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [3]
This protocol describes an in-situ conversion to the N-Fmoc derivative following the disassembly of a Ni(II) complex.
-
Materials:
-
Solution of (S)-2-Amino-4,4,4-trifluorobutanoic acid
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt hydrate (B1144303) (EDTA)
-
48% NaOH
-
Sodium carbonate (Na₂CO₃)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Ethyl acetate (B1210297) (EtOAc)
-
6N HCl
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To the aqueous solution of (S)-2-Amino-4,4,4-trifluorobutanoic acid, add ethylenediaminetetraacetic acid disodium salt hydrate (1.02 eq.).
-
With stirring, add 48% NaOH (5.2 eq.), Na₂CO₃ (1.3 eq.), Fmoc-OSu (1 eq.), and acetonitrile.
-
Stir the resulting mixture at room temperature for 4 hours.
-
Remove the acetonitrile under reduced pressure.
-
Add EtOAc and 6N HCl (4 eq.) and separate the phases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the combined organic solution with Na₂SO₄, filter, and concentrate.
-
Add toluene to the concentrated solution to induce precipitation.
-
Filter the precipitate, wash with toluene, and dry in vacuo to afford (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
-
-
Yield: 81.5%[3]
Boc Protection
The Boc group is another cornerstone of amino acid protection, particularly in solution-phase synthesis and orthogonal protection schemes. It is stable to basic conditions and hydrogenolysis but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: N-Boc Protection of this compound (General Procedure)
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
1N NaOH solution
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound in a mixture of 1,4-dioxane and 1N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-amino-4,4,4-trifluorobutyric acid.
-
-
Expected Yield: High (typically >90% for standard amino acids).
Carboxylic Acid Protection
Protection of the carboxylic acid group is necessary when reactions involving the amino group are planned, or to prevent its participation in coupling reactions. Common protecting groups for carboxylic acids include benzyl (B1604629) (Bn) and tert-butyl (tBu) esters.
Benzyl Ester (Bn) Protection
Benzyl esters are stable to both acidic and basic conditions used for Boc and Fmoc group manipulations, respectively. They are typically removed by catalytic hydrogenolysis.
Experimental Protocol: Benzyl Ester Protection of this compound (General Procedure)
-
Materials:
-
N-protected this compound (e.g., N-Boc or N-Fmoc)
-
Benzyl bromide (Bn-Br)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the N-protected this compound in DMF.
-
Add K₂CO₃ or Cs₂CO₃ to the solution.
-
Add benzyl bromide and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzyl ester.
-
tert-Butyl Ester (tBu) Protection
tert-Butyl esters are stable to basic conditions and hydrogenolysis but are cleaved under acidic conditions, similar to the Boc group.
Experimental Protocol: tert-Butyl Ester Protection of this compound (General Procedure) [4]
-
Materials:
-
This compound
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Dichloromethane (DCM)
-
10% Na₂CO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Suspend this compound in tert-butyl acetate at 0 °C.
-
Slowly add perchloric acid.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Wash the reaction mixture with water and 1.0 N HCl solution.
-
Adjust the pH of the resulting aqueous solution to ~9 by the addition of 10% Na₂CO₃ solution.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate to give the tert-butyl ester.
-
Orthogonal Protection Strategies
Orthogonal protection allows for the selective deprotection of one functional group while others remain intact, which is crucial for complex synthetic sequences like the synthesis of cyclic or branched peptides.[1][5]
A common orthogonal strategy for this compound involves:
-
N-Fmoc protection: for the amino group (base-labile).
-
tert-Butyl ester protection: for the carboxylic acid group (acid-labile).
This combination allows for the selective removal of the Fmoc group with piperidine to elongate a peptide chain, while the tert-butyl ester remains intact. The tert-butyl ester can then be removed at a later stage with TFA.
Alternatively, an N-Boc and C-benzyl ester protection scheme can be employed. The Boc group is removed with acid, and the benzyl ester is removed by hydrogenolysis.
Data Presentation
| Protecting Group | Functional Group | Protection Reagents | Deprotection Conditions | Yield (%) | Reference |
| Fmoc | Amino | Fmoc-OSu, Na₂CO₃, NaOH | 20% Piperidine in DMF | 81.5 | [3] |
| Boc | Amino | (Boc)₂O, Base | TFA in DCM | >90 (general) | - |
| Benzyl (Bn) | Carboxylic Acid | Bn-Br, Base (K₂CO₃/Cs₂CO₃) | H₂, Pd/C | Good (general) | - |
| tert-Butyl (tBu) | Carboxylic Acid | tert-Butyl acetate, HClO₄ | TFA in DCM | Good (general) | [4] |
Visualization of Workflows
Below are diagrams illustrating the logic of protecting group strategies for this compound.
Caption: General workflow for the protection and deprotection of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated amino acids are pivotal in modern drug discovery, peptide engineering, and materials science. The strategic incorporation of fluorine can enhance metabolic stability, modulate bioavailability, and fine-tune the conformational properties of peptides and proteins. However, the synthesis of these valuable building blocks often results in complex mixtures containing starting materials, byproducts, and non-fluorinated counterparts. Efficient purification is therefore a critical step to obtaining high-purity fluorinated amino acids for downstream applications.
These application notes provide an overview and detailed protocols for the most effective techniques used in the purification of fluorinated amino acids, including High-Performance Liquid Chromatography (HPLC), Fluorous Solid-Phase Extraction (F-SPE), and Crystallization.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the purification of fluorinated amino acids, offering high resolution and the ability to separate closely related compounds. The unique physicochemical properties of fluorinated compounds, particularly their "fluorophilicity," can be exploited to achieve excellent separations.
Key Principles
The separation of fluorinated and non-fluorinated amino acids by HPLC is governed by the interactions between the analyte, the stationary phase (column), and the mobile phase (eluent). A key concept is the principle of "like dissolves like" or, in this context, "like interacts with like." Heavily fluorinated molecules exhibit a unique property known as fluorophilicity, where they have an affinity for other fluorinated materials.[1] This leads to two primary strategies for separation:
-
Fluorinated Stationary Phase (F-column) with a Hydrocarbon Mobile Phase (H-eluent): In this setup, the fluorinated amino acid will have a stronger interaction with the F-column, leading to longer retention times compared to its non-fluorinated counterpart.
-
Hydrocarbon Stationary Phase (H-column) with a Fluorinated Mobile Phase (F-eluent): The fluorinated eluent will more effectively solvate the fluorinated amino acid, causing it to elute earlier than the non-fluorinated analog.
Optimal separation is often achieved through a "hetero-pairing" of the column and eluent (F-column with H-eluent or H-column with F-eluent).[1]
Data Presentation
Table 1: HPLC Columns and Conditions for Fluorinated Amino Acid Separation
| Analyte Type | Column Type | Stationary Phase | Eluent System (A/B) | Gradient | Flow Rate | Detection | Reference |
| Aromatic & Aliphatic Fluorinated Amino Acids | H-column | Zorbax Eclipse XDB-C8 | 0.1% TFA in Water / 0.1% TFA in EtOH or TFE | 1% B/min | 0.5 mL/min | UV | [2] |
| Fluorinated Amphiphiles | F-column | FluoroFlash® | 0.1% TFA in Water / 0.1% TFA in EtOH or TFE | 2% B/min | 1.0 mL/min | UV (210 nm) | |
| Chiral Purity Analysis | Chiral Column | ChiraDex | Isocratic or Gradient | Variable | Variable | UV | [1] |
| Peptide Purification | Preparative H-column | Zorbax C8 | 0.1% TFA in Water / 0.1% TFA in Acetonitrile | Variable | Variable | UV | [2] |
Experimental Protocols
Protocol 1: Analytical Separation of Fluorinated and Non-Fluorinated Amino Acids
This protocol is designed to assess the purity and optimize the separation of a fluorinated amino acid from its non-fluorinated counterpart.
Materials:
-
HPLC system with UV detector
-
H-column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent
-
F-column: FluoroFlash® (4.6 x 150 mm, 5 µm) or equivalent
-
Eluent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Eluent B: 0.1% (v/v) TFA in Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)
-
Sample: A mixture of the fluorinated amino acid and its non-fluorinated analog, dissolved in Eluent A or a suitable solvent.
Method:
-
Equilibrate the chosen column (either H- or F-column) with a starting mixture of Eluent A and Eluent B (e.g., 95% A / 5% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 5-20 µL of the sample solution.
-
Run a linear gradient of Eluent B from 5% to 95% over 30 minutes (or as optimized).
-
Maintain 95% Eluent B for 5 minutes to wash the column.
-
Return to the initial conditions and re-equilibrate for 10 minutes before the next injection.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm, 254 nm, or 280 nm) depending on the presence of a chromophore.
-
Compare the retention times of the fluorinated and non-fluorinated species to determine the separation efficiency.
Protocol 2: Preparative HPLC for Isolation of Fluorinated Amino Acids
This protocol is for the purification of larger quantities of a fluorinated amino acid.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative H-column: Zorbax C8 (21.2 x 250 mm, 5 µm) or equivalent
-
Eluent A: 0.1% (v/v) TFA in HPLC-grade water
-
Eluent B: 0.1% (v/v) TFA in Acetonitrile
-
Crude sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition).
Method:
-
Develop an optimized separation method at the analytical scale first to determine the retention times of the target compound and impurities.
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Dissolve the crude sample in the smallest possible volume of solvent and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the preparative gradient, which is typically shallower than the analytical gradient to improve resolution.
-
Collect fractions corresponding to the peak of the target fluorinated amino acid.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualization
Caption: General workflow for the purification of fluorinated amino acids by HPLC.
II. Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a rapid and efficient purification technique that leverages the strong and selective interactions between fluorous-tagged molecules and a fluorous stationary phase. This method is particularly useful for parallel synthesis and library purification. The strategy involves tagging the molecule of interest with a perfluoroalkyl group (a "fluorous tag"), which allows it to be selectively retained on a fluorous silica (B1680970) gel cartridge while non-fluorinated impurities are washed away.
Key Principles
The separation is based on the high affinity of perfluorinated chains for each other. A crude reaction mixture is loaded onto a fluorous silica gel cartridge. A "fluorophobic" solvent (e.g., a mixture of an organic solvent and water) is used to elute the non-fluorinated compounds. Subsequently, a "fluorophilic" solvent (e.g., a pure organic solvent like methanol (B129727) or THF) is used to elute the retained fluorous-tagged amino acid.
Data Presentation
Table 2: F-SPE for Purification of Fluorous-Tagged Compounds
| Reaction Type | Fluorous Tag/Reagent | Elution Solvents (Fluorophobic / Fluorophilic) | Purity Achieved | Yield Range | Reference |
| Amide Library Synthesis | F-CDMT | 80:20 MeOH/H₂O / THF | > 90% for ~90% of products | N/A | [3] |
| Mitsunobu Reactions | F-DIAD and F-PhPPh₂ | 80:20 MeOH/H₂O / THF | > 90% for ~90% of products | N/A | [3] |
| Urea Library Synthesis | F-DCT | 80:20 MeOH/H₂O / THF | > 90% for 13 out of 18 products | 48-96% | [3] |
| Peptide Synthesis | F-Boc-ON | 4:1 MeOH/H₂O / MeOH | > 99% | 86-99% | [4] |
Experimental Protocol
Protocol 3: Purification of a Fluorous-Tagged Amino Acid by F-SPE
Materials:
-
Fluorous silica gel SPE cartridge (e.g., SiliaPrep™ Fluorochrom)
-
Crude reaction mixture containing the fluorous-tagged amino acid
-
Fluorophobic solvent: 80:20 (v/v) Methanol/Water
-
Fluorophilic solvent: Methanol (MeOH) or Tetrahydrofuran (THF)
-
Vacuum manifold for SPE (optional, gravity elution can also be used)
Method:
-
Cartridge Conditioning: Condition the F-SPE cartridge by passing 2-3 column volumes of the fluorophilic solvent (MeOH) through it, followed by 2-3 column volumes of the fluorophobic solvent (80:20 MeOH/H₂O). Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic solvent. Load the solution onto the conditioned F-SPE cartridge.
-
Washing (Elution of Non-Fluorinated Compounds): Pass 3-5 column volumes of the fluorophobic solvent through the cartridge to elute all non-fluorinated reagents and byproducts. Collect this fraction as waste.
-
Elution of the Fluorinated Compound: Elute the desired fluorous-tagged amino acid by passing 3-5 column volumes of the fluorophilic solvent (MeOH or THF) through the cartridge. Collect this fraction.
-
Analysis and Solvent Removal: Analyze the purity of the eluted fraction by HPLC or TLC. Remove the solvent under reduced pressure to obtain the purified product.
Visualization
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
III. Crystallization
Crystallization is a powerful technique for obtaining highly pure materials, particularly for achieving enantiomeric resolution of chiral fluorinated amino acids. This method relies on the differences in solubility between the desired compound and impurities, or between different stereoisomers, in a given solvent system.
Key Principles
The process involves dissolving the crude amino acid in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools slowly, the solubility of the amino acid decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). For chiral resolution, diastereomeric salts can be formed with a chiral resolving agent, and these diastereomers often have different solubilities, allowing for their separation by crystallization.
Experimental Protocol
Protocol 4: Recrystallization for Purification of a Fluorinated Amino Acid
This is a general protocol that may require significant optimization of the solvent system for a specific fluorinated amino acid.
Materials:
-
Crude fluorinated amino acid
-
A range of solvents for screening (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof)
-
Heating mantle or hot plate with a stirrer
-
Crystallization dish or Erlenmeyer flask
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Method:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the amino acid when hot but not when cold.
-
Dissolution: Place the crude fluorinated amino acid in a flask and add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Assess the purity of the crystals by HPLC, NMR, or melting point analysis. A second recrystallization may be necessary to achieve the desired purity.
Visualization
Caption: A typical workflow for the purification of fluorinated amino acids via recrystallization.
Conclusion
The choice of purification technique for fluorinated amino acids depends on the scale of the synthesis, the nature of the impurities, and the required purity level. HPLC offers the highest resolution for both analytical and preparative purposes. F-SPE provides a rapid and efficient method for purifying fluorous-tagged compounds, ideal for library synthesis. Crystallization is a classic and powerful method for obtaining highly pure, crystalline material, and is particularly valuable for chiral resolutions. By understanding the principles and applying the protocols outlined in these notes, researchers can effectively purify fluorinated amino acids for their diverse applications in science and drug development.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
Application Notes and Protocols for the Characterization of 2-Amino-4,4,4-trifluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Amino-4,4,4-trifluorobutyric acid. The methods outlined below cover chromatographic, spectroscopic, and titrimetric techniques for the determination of purity, structure, and enantiomeric composition of this important fluorinated amino acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for separating its enantiomers. Due to the lack of a strong chromophore, derivatization is often employed for UV detection, or alternative detection methods like mass spectrometry (LC-MS) can be used.
Reversed-Phase HPLC for Purity Determination (with Pre-column Derivatization)
This method is suitable for determining the chemical purity of this compound. Pre-column derivatization with o-Phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for sensitive fluorescence or UV detection.[1]
Experimental Protocol:
Sample Preparation and Derivatization (OPA):
-
Prepare a standard solution of this compound in 0.1 M HCl (e.g., 1 mg/mL).
-
In a vial, mix 50 µL of the sample or standard solution with 450 µL of borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of the OPA reagent (containing β-mercaptoethanol).
-
Vortex the mixture and allow it to react for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate buffer with 1% Tetrahydrofuran, pH 7.2 |
| Mobile Phase B | 50:50 (v/v) Acetonitrile (B52724)/Methanol |
| Gradient | 5% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm) |
| Injection Volume | 10 µL |
Expected Results:
The purity of the sample can be determined by the peak area percentage of the main analyte peak. Retention time will be specific to the system and exact conditions but will be consistent for the derivatized analyte.
Chiral HPLC for Enantiomeric Separation
Enantiomeric purity is a critical parameter for chiral molecules in drug development. Chiral stationary phases (CSPs) are used to separate the (R)- and (S)-enantiomers of this compound. The compound can be analyzed directly or after derivatization (e.g., N-protection with Fmoc or t-BOC).
Experimental Protocol:
Sample Preparation (Direct Analysis):
-
Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., CHIROBIOTIC T, Lux Cellulose-1) |
| Mobile Phase | Polar organic mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.03/0.02 v/v/v/v) or Reversed-phase mode: Water/Acetonitrile with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if no derivatization) or appropriate wavelength for derivatized analyte. LC-MS can also be used. |
| Injection Volume | 5 µL |
Expected Results:
The two enantiomers will be resolved as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
GC-MS is a powerful technique for the analysis of volatile compounds. Due to the low volatility of amino acids, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound.[2] Silylation is a common derivatization method.
Experimental Protocol:
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Evaporate to dryness if the sample is in solution.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Expected Results:
The derivatized this compound will produce a characteristic peak in the chromatogram with a specific retention time. The mass spectrum will show a molecular ion peak and a fragmentation pattern that can be used to confirm the identity of the compound.
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz | ≥ 376 MHz |
| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Temperature | 25 °C | 25 °C | 25 °C |
| Pulse Sequence | Standard single pulse | Proton-decoupled | Standard single pulse |
| Number of Scans | 16 | 1024 | 64 |
Expected Spectral Data (Predicted):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.8-4.0 | Multiplet | α-CH | |
| ~2.5-2.8 | Multiplet | β-CH₂ | ||
| ¹³C | ~170-175 | Singlet | C=O | |
| ~50-55 | Singlet | α-CH | ||
| ~35-40 | Quartet | J(C-F) ≈ 25-35 | β-CH₂ | |
| ~125-130 | Quartet | J(C-F) ≈ 270-280 | CF₃ | |
| ¹⁹F | ~ -70 to -75 | Triplet | J(F-H) ≈ 10-15 | CF₃ |
Note: Actual chemical shifts may vary depending on the solvent and pH.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern for structural confirmation. This can be performed via direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS).
Experimental Protocol (LC-MS):
Sample Preparation:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50-300 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
Expected Results:
| Ion | m/z (calculated) |
| [M+H]⁺ | 158.0423 |
| [M+Na]⁺ | 180.0243 |
Fragmentation Analysis (MS/MS): By selecting the precursor ion [M+H]⁺ and applying collision-induced dissociation (CID), characteristic fragment ions can be generated. Common losses for amino acids include H₂O, CO, and NH₃.
Logical Relationship for Analyte Characterization:
Titration for Assay Determination
A simple acid-base titration can be used to determine the overall assay of the amino acid.
Experimental Protocol:
-
Accurately weigh about 150 mg of this compound.
-
Dissolve it in 50 mL of deionized water.
-
Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.
-
Use a pH meter to determine the equivalence point.
-
Calculate the purity based on the volume of NaOH consumed.
This comprehensive set of analytical methods provides a robust framework for the complete characterization of this compound, ensuring its quality and suitability for research, development, and pharmaceutical applications.
References
Applications of Fluorinated Amino Acids in Protein Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in protein engineering, offering unique advantages for modulating protein stability, function, and for developing novel therapeutic and diagnostic agents. The distinct physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and hydrophobicity, allow for subtle yet impactful modifications to protein structure and behavior.
These application notes provide an overview of the key applications of fluorinated amino acids in protein engineering, supported by quantitative data. Detailed experimental protocols for the incorporation and analysis of these modified proteins are also presented to guide researchers in this exciting field.
Application Notes
Enhancing Protein Stability
One of the most well-documented applications of fluorinated amino acids is the enhancement of protein thermal and chemical stability. The increased hydrophobicity of fluorinated side chains, particularly in the core of a protein, can significantly increase the free energy of unfolding.
Table 1: Impact of Fluorinated Amino Acids on Protein Stability
| Protein | Original Residue | Fluorinated Analog | Position | ΔTm (°C) | ΔΔGunfold (kcal/mol) | Reference |
| α4 Helix Bundle | Leucine | Hexafluoroleucine (hFLeu) | Core (multiple) | - | 9.6 | [1] |
| G B1 Domain | Leucine | Hexafluoroleucine (hFLeu) | Solvent-exposed | - | 0.43 | [2] |
| G B1 Domain | Phenylalanine | Pentafluorophenylalanine (Pff) | Solvent-exposed | - | 0.45 | [2] |
| Cold Shock Protein B | Tryptophan | 4-Fluoro-Trp | Multiple | +1.9 | 1.6 | [3] |
| Cold Shock Protein B | Tryptophan | 5-Fluoro-Trp | Multiple | -1.2 | -2.1 | [3] |
Modulating Enzyme Activity
The introduction of fluorinated amino acids into or near the active site of an enzyme can significantly alter its catalytic activity. The electron-withdrawing nature of fluorine can change the pKa of neighboring residues, influencing substrate binding and transition state stabilization.
Table 2: Effects of Fluorinated Amino Acids on Enzyme Kinetic Parameters
| Enzyme | Original Residue | Fluorinated Analog | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 1,2-Catechol Dioxygenase | Tyrosine | m-Fluoro-Tyr | ↓ 10-fold | ↓ 6-fold | ↓ | [4] |
| 1,2-Catechol Dioxygenase | Phenylalanine | m-Fluoro-Phe | ~ Unchanged | ↓ 4-fold | ↑ 5-fold | [4] |
| ω-Transaminase | Tyrosine | m-Fluoro-Tyr | - | - | ↑ 2-fold | [4] |
| Glutathione Transferase | Tryptophan | 5-Fluoro-Trp | ↑ 4-fold | - | ↑ 2-fold | [4] |
| Insulin Receptor/Tyrosine Kinase | Tyrosine | 3-Fluoro-Tyr | ↓ | ↓ | - | [5] |
Probing Protein-Protein Interactions
Fluorinated amino acids serve as excellent probes for studying protein-protein interactions. The unique 19F NMR signal provides a sensitive handle to monitor changes in the local environment upon binding, allowing for the determination of binding affinities (Kd).
Table 3: Application of Fluorinated Amino Acids in Studying Protein-Protein Interactions
| Interacting Proteins | Fluorinated Protein | Fluorinated Amino Acid | Kd (µM) | Method | Reference |
| SH3 Domain : Proline-rich Peptide | SH3 Domain | 5-Fluoro-Trp | 150 | 19F NMR | [6] |
| SH3 Domain : Proline-rich Peptide | SH3 Domain | Tryptophan (WT) | 70 | 19F NMR | [6] |
| BPTI : α-Chymotrypsin | BPTI | Difluoroethylglycine | - | Enhanced Inhibition | [2] |
Experimental Protocols
I. Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli
This protocol describes a general method for the global substitution of a specific amino acid with its fluorinated analog in proteins expressed in E. coli. This method often utilizes auxotrophic strains or metabolic pathway inhibitors.
Workflow for Biosynthetic Incorporation
Caption: Workflow for biosynthetic incorporation of fluorinated amino acids.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or a relevant auxotrophic strain).
-
Expression plasmid containing the gene of interest.
-
Rich medium (e.g., LB broth).
-
M9 minimal medium supplemented with glucose, MgSO₄, and required antibiotics.
-
Fluorinated amino acid analog (e.g., 4-fluorophenylalanine).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Transform the E. coli expression strain with the expression plasmid and select for positive transformants.
-
Inoculate a single colony into 5 mL of rich medium and grow overnight at 37°C with shaking.
-
Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the fluorinated amino acid to the desired final concentration (e.g., 50-100 mg/L for 4-fluorophenylalanine). For aromatic amino acid analogs, the addition of glyphosate (B1671968) (an inhibitor of the shikimate pathway) can improve incorporation efficiency.[7]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Proceed with cell lysis and protein purification according to standard protocols for the target protein.
II. Site-Specific Incorporation of Fluorinated Amino Acids
This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a fluorinated amino acid at a specific site in response to a nonsense codon (e.g., amber stop codon, UAG).[8][9]
Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of fluorinated amino acids.
Materials:
-
E. coli expression strain.
-
Expression plasmid with the gene of interest containing a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated amino acid.
-
Growth medium (e.g., LB or minimal medium).
-
Fluorinated amino acid.
-
Inducers (e.g., IPTG, arabinose) for both plasmids.
Protocol:
-
Perform site-directed mutagenesis to introduce a UAG codon at the desired position in the gene of interest.
-
Co-transform the E. coli expression strain with the mutated expression plasmid and the plasmid encoding the orthogonal pair.
-
Grow a culture of the co-transformed cells in a suitable medium containing the appropriate antibiotics.
-
When the culture reaches mid-log phase (OD₆₀₀ ~0.6), add the fluorinated amino acid to the medium (typically 1-2 mM).
-
Induce the expression of both the target protein and the orthogonal pair components according to the specific promoters on the plasmids.
-
Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-18 hours.
-
Harvest the cells and purify the full-length protein. Purification can be facilitated by a C-terminal affinity tag, which selects for successfully suppressed proteins.
-
Verify the incorporation of the fluorinated amino acid using mass spectrometry.
III. 19F NMR Analysis of Fluorinated Proteins
19F NMR is a powerful technique for characterizing fluorinated proteins due to the high sensitivity of the 19F nucleus and the absence of background signals in biological samples.
Protocol:
-
Sample Preparation:
-
Prepare the purified fluorinated protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O for the lock signal.
-
Protein concentration should typically be in the range of 50-200 µM.
-
Filter the sample to remove any precipitates.
-
-
NMR Data Acquisition:
-
Acquire 1D 19F NMR spectra on a spectrometer equipped with a fluorine-capable probe.
-
Typical acquisition parameters include a spectral width of ~50 ppm centered around the expected chemical shift of the fluorinated amino acid, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Proton decoupling is often applied to simplify the spectra.
-
-
Data Analysis:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts, line widths, and intensities of the 19F signals to obtain information about the local environment, protein folding, and interactions.
-
For binding studies, titrate a ligand into the protein sample and monitor the changes in the 19F chemical shifts to determine the dissociation constant (Kd).
-
Impact of Fluorination on Protein Properties
Caption: Impact of fluorinated amino acid incorporation on protein properties and applications.
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of protein-protein interactions using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,4,4-trifluorobutyric acid. The content is designed to address specific challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, particularly via the asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base.
Problem 1: Low Yield of the Alkylated Ni(II) Complex
Q: I am experiencing a lower than expected yield after the alkylation of the Ni(II)-glycine complex with 2,2,2-trifluoroethyl iodide. What are the potential causes and solutions?
A: Low yields in this step can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Incomplete Reaction.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a significant amount of the starting Ni(II)-glycine complex indicates an incomplete reaction.
-
Solutions:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. For large-scale synthesis, a reaction time of at least 1 hour at 20-35 °C is recommended.[1]
-
Base Stoichiometry: An insufficient amount of base can lead to an incomplete reaction. While a large excess is often used in smaller-scale reactions, for large-scale preparations, a slight excess (e.g., 1.05 equivalents) of a strong base like potassium hydroxide (B78521) (KOH) has been found to be optimal.[1]
-
Reagent Purity: Ensure the purity of your reagents, especially the trifluoroethyl iodide and the base.
-
-
-
Possible Cause 2: Side Reactions and Byproduct Formation.
-
Diagnosis: The presence of unexpected spots on the TLC plate or peaks in your analytical chromatogram can indicate side reactions. Common byproducts include bis-alkylated products.[2]
-
Solutions:
-
Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05 equivalents of CF₃CH₂I) to minimize the formation of bis-alkylated byproducts.[1]
-
Inert Atmosphere: The reaction is sensitive to oxidation. Conducting the alkylation under an inert atmosphere, such as nitrogen, can prevent the formation of oxidative byproducts.[2]
-
-
-
Possible Cause 3: Inefficient Product Isolation.
-
Diagnosis: If the reaction appears to have gone to completion by TLC, the issue may lie in the work-up and isolation procedure.
-
Solution: A critical step for large-scale synthesis is the controlled precipitation of the product. An optimized procedure involves a two-step quenching with water. First, add water equivalent to three times the volume of the DMF solvent and stir. Then, add a second portion of water, two times the volume of DMF, to ensure gradual and complete precipitation of the desired diastereomer.[1]
-
Problem 2: Poor Diastereoselectivity in the Alkylation Step
Q: The diastereomeric excess (de) of my alkylated Ni(II) complex is low. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity is crucial for obtaining an enantiomerically pure final product.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Diagnosis: Review your reaction parameters, including temperature and solvent.
-
Solutions:
-
Temperature Control: The alkylation is typically carried out at room temperature (20-35 °C).[1] Deviations from this range could potentially impact diastereoselectivity.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction, facilitating high diastereoselectivity.[1] The choice of solvent can have a significant impact on the stereochemical outcome of the reaction.
-
-
-
Possible Cause 2: Chiral Auxiliary Integrity.
-
Diagnosis: Ensure the chiral auxiliary used to form the Ni(II) complex is of high enantiomeric purity.
-
Solution: Use a well-characterized and enantiomerically pure chiral ligand for the synthesis of the Ni(II) complex.
-
Problem 3: Difficulty in Purifying the Alkylated Ni(II) Complex
Q: I am finding it challenging to purify the major diastereomer of the alkylated Ni(II) complex, and column chromatography is not ideal for my large-scale synthesis.
A: While the alkylation reaction typically yields high diastereoselectivity (>97% de), purification to a diastereomerically pure state can be challenging on a large scale.[1]
-
Solution: Optimized Precipitation Method.
-
For large-scale synthesis, a specific water-quenching procedure has been developed to avoid chromatography. After the reaction is complete, a calculated amount of water is added in a specific sequence to precipitate the major diastereomer with high purity and yield.[1]
-
Procedure:
-
To the reaction mixture in DMF, add water (3 volumes relative to the starting glycine complex) and stir for 1 hour at 20-40 °C.
-
Add a second portion of water (2 volumes relative to the starting glycine complex) and continue stirring for another hour at the same temperature.
-
Filter the precipitate and wash with water to obtain the desired diastereomer with high purity (>99% de).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Achieving high enantiomeric purity: This is typically addressed through asymmetric synthesis using a chiral auxiliary.[3][4]
-
Scalability: Transitioning from a laboratory-scale synthesis to a large-scale (>150 g) preparation requires optimization of reaction conditions to ensure reproducibility, operational convenience, and cost-effectiveness.[3]
-
Purification: Avoiding chromatographic purification of intermediates is a key challenge in large-scale synthesis.[1]
-
Byproduct formation: Minimizing side reactions such as bis-alkylation and oxidation is crucial for obtaining a high yield of the desired product.[2]
Q2: I am observing an unexpected byproduct in the disassembly of the Ni(II) complex. What could it be and how can I avoid it?
A2: A common byproduct during the disassembly of the Ni(II) complex is the corresponding methyl ester of the amino acid.[1] This occurs when the reaction is conducted in methanol (B129727) with hydrochloric acid. To avoid this, an improved procedure uses 6N HCl in dimethoxyethane (DME) at 40-50 °C. This method not only prevents the formation of the methyl ester byproduct but also reduces the reaction time.[1]
Q3: How can I efficiently recover and reuse the chiral auxiliary?
A3: The chiral auxiliary can be recovered after the disassembly of the alkylated Ni(II) complex. When the disassembly is performed with HCl, the chiral ligand precipitates as its hydrochloric salt. This precipitate can be filtered off, with recovery rates typically exceeding 90%. The recovered chiral ligand can be reused for subsequent batches.[1]
Q4: My final product, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, has a lower than desired enantiomeric excess (ee). How can I improve it?
A4: The enantiomeric excess of the final product can often be enhanced through recrystallization. A common procedure involves dissolving the product in a mixture of ethyl acetate (B1210297) and toluene, followed by concentration and cooling to induce crystallization. This can significantly improve the enantiomeric purity to >99% ee.[1][2]
Q5: What are the common analytical methods to determine the purity and enantiomeric excess of the final product?
A5:
-
Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of the final product.
-
Enantiomeric Excess (ee): Chiral HPLC is the most common method for determining the enantiomeric excess of the final N-Fmoc protected amino acid.
Data Presentation
Table 1: Reproducibility of the Large-Scale Alkylation of Ni(II)-Glycine Complex (S)-6
| Entry | Scale of (S)-6 (g) | Yield of (S)(2S)-7 (%) | Diastereomeric Excess (de) (%) |
| 1 | 80 | 81.3 | >99 |
| 2 | 250 | 80.4 | >99 |
| 3 | 250 | 80.8 | >99 |
Data sourced from a study on large-scale asymmetric synthesis.[1]
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid
This protocol is adapted from a validated large-scale synthesis procedure.[1]
Step 1: Alkylation of the Chiral Ni(II)-Glycine Complex
-
To a suitable reaction vessel under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).
-
Add the chiral Ni(II)-glycine complex (1.0 eq.), 1,1,1-trifluoro-2-iodoethane (B141898) (1.05 eq.), and a solution of potassium hydroxide (1.05 eq.) in methanol.
-
Stir the mixture at 20-35 °C for 1 hour.
-
Begin the two-step water quench:
-
Add water (3 volumes relative to the starting complex) and stir for 1 hour at 20-40 °C.
-
Add a second portion of water (2 volumes relative to the starting complex) and stir for an additional hour at the same temperature.
-
-
Filter the resulting precipitate, wash with water, and dry to obtain the alkylated Ni(II) complex.
Step 2: Disassembly of the Alkylated Ni(II) Complex and Recovery of the Chiral Auxiliary
-
In a separate vessel, add dimethoxyethane (DME) and the dried alkylated Ni(II) complex (1.0 eq.).
-
Add 6N hydrochloric acid (5.0 eq.).
-
Heat the mixture to 40-50 °C and stir for 1 hour, or until the solution turns from red to green.
-
Cool the mixture to 20-40 °C and add water (2 volumes).
-
Stir for 1.5 hours to allow the hydrochloric salt of the chiral ligand to precipitate.
-
Filter the mixture to recover the chiral auxiliary. The filtrate, containing the desired amino acid hydrochloride, is carried forward to the next step.
Step 3: N-Fmoc Protection of this compound
-
To the filtrate from the previous step, add a solution of sodium bicarbonate in water, followed by a solution of Fmoc-OSu in 1,4-dioxane.
-
Stir the mixture at 20-35 °C for 12 hours.
-
Perform an aqueous work-up with ethyl acetate.
-
The organic layer containing the N-Fmoc protected amino acid can be further purified by recrystallization from a solvent system like ethyl acetate/toluene to yield the final product with high enantiomeric purity.[1]
Visualizations
Caption: Workflow for the asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. mdpi.com [mdpi.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Incorporating 2-Amino-4,4,4-trifluorobutyric Acid in Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated amino acids like 2-Amino-4,4,4-trifluorobutyric acid into peptides offers a powerful strategy to enhance metabolic stability, modulate conformation, and improve the pharmacokinetic properties of therapeutic peptides. However, the unique electronic and steric properties of the trifluoromethyl group present significant challenges in standard peptide coupling reactions. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the incorporation of this valuable non-canonical amino acid.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter difficulties such as incomplete couplings, low yields, and aggregation when working with this compound. This guide addresses these specific problems in a question-and-answer format.
Question 1: Why am I observing low coupling efficiency or incomplete reactions when incorporating this compound?
Answer: The primary reasons for poor coupling efficiency are a combination of steric hindrance and electronic effects imparted by the trifluoromethyl group.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the α-amino group, making it a less effective nucleophile in the coupling reaction.
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction rate.[1][2]
Solutions:
-
Optimize Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Consider using high-efficiency uronium/aminium or phosphonium (B103445) salt-based reagents known to be effective for sterically hindered amino acids.[1][3] Reagents like HATU, HCTU, and COMU are often preferred over carbodiimides like DIC in such cases.[2][4][5]
-
Increase Reagent Equivalents: Using a higher excess of the protected this compound and the coupling reagent (e.g., 2-4 equivalents) can help drive the reaction to completion.
-
Extend Reaction Time: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.
-
Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents before the deprotection of the next amino acid is a highly effective strategy.[6]
-
Increase Temperature: For particularly difficult couplings, microwave-assisted synthesis or conventional heating to 40-50°C can provide the necessary energy to overcome the activation barrier.[7][8][9] However, be mindful of potential racemization at elevated temperatures.[10][11]
Question 2: My peptide is aggregating on the resin after the incorporation of this compound. How can I mitigate this?
Answer: Peptide aggregation is a common problem, especially with hydrophobic or sterically demanding residues. The trifluoromethyl group can increase the hydrophobicity of the peptide chain, promoting aggregation.
Solutions:
-
Solvent Choice: Switch from DMF to NMP, which is often better at disrupting secondary structures and improving solvation of the growing peptide chain. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions can help to break up hydrogen bonding networks that lead to aggregation.[12]
-
Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing intermolecular aggregation.[12]
-
Backbone Protection: For severe aggregation, consider re-synthesis using backbone protection on a nearby residue. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group can prevent the formation of inter-chain hydrogen bonds.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: While the optimal reagent can be sequence-dependent, uronium/aminium salts like HATU and COMU are generally recommended for their high reactivity and effectiveness with sterically hindered and electron-deficient amino acids.[3][4] COMU offers the additional advantage of being based on the non-explosive OxymaPure, making it a safer alternative to HOBt- and HOAt-based reagents.[4]
Q2: How can I monitor the completion of the coupling reaction?
A2: The ninhydrin (B49086) (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. For quantitative analysis and purity assessment, analytical RP-HPLC coupled with mass spectrometry (MS) is the gold standard.[14][15]
Q3: Is racemization a concern when coupling this compound?
A3: Racemization is a potential side reaction in any peptide coupling, especially when using highly activating conditions or elevated temperatures.[11] The use of additives like OxymaPure is highly effective in suppressing racemization.[16][17] For sensitive couplings, it is advisable to use the lowest effective temperature and avoid prolonged exposure to the activating agent.
Data Presentation: Comparison of Coupling Reagents
While specific comparative data for this compound is not extensively published, the following table summarizes the general performance of common coupling reagents for difficult couplings, which can guide reagent selection.
| Coupling Reagent | Class | Relative Reactivity | Racemization Suppression | Key Advantages |
| HATU | Uronium/Aminium | Very High | Good (with HOAt) | Highly effective for hindered amino acids.[2][5] |
| COMU | Uronium/Aminium | Very High | Excellent (with Oxyma) | Safer alternative to HATU, by-products are water-soluble.[3][4] |
| HCTU | Uronium/Aminium | High | Good | Generally effective and a common choice for automated synthesis. |
| PyBOP | Phosphonium | High | Good (with HOBt) | Effective for many difficult couplings. |
| DIC/Oxyma | Carbodiimide/Additive | Good | Excellent | Cost-effective, with Oxyma providing excellent racemization suppression.[16][18] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | A classic combination, but HOBt has safety concerns.[2] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-2-Amino-4,4,4-trifluorobutyric acid-OH using HATU
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-4,4,4-trifluorobutyric acid-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the coupling mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed to a second coupling (repeat steps 3-5).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol can be adapted for most automated microwave peptide synthesizers.
-
Resin and Reagent Preparation: Prepare the resin and amino acid solutions as per the instrument's guidelines. Use HATU or COMU as the coupling reagent.
-
Deprotection: Perform Fmoc deprotection with 20% piperidine in DMF under microwave irradiation (e.g., 3 minutes at 75°C).
-
Coupling: Add the activated amino acid solution to the resin. Perform the coupling reaction under microwave irradiation (e.g., 5-10 minutes at 75-90°C).[9][19] For the first incorporation of the fluorinated amino acid, a longer coupling time or a double coupling may be beneficial.
-
Washing: Automated washing cycles will remove excess reagents.
Mandatory Visualizations
Caption: Standard workflow for a single amino acid coupling cycle in SPPS.
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amino acid sequencing by gas chromatography--mass spectrometry using perfluoro--dideuteroalkylated peptide derivatives. B. Interpretation of the mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. peptideweb.com [peptideweb.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. digital.csic.es [digital.csic.es]
- 18. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 2-Amino-4,4,4-trifluorobutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Amino-4,4,4-trifluorobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing enantiomerically pure this compound?
A1: Two prevalent methods for the asymmetric synthesis of this compound are the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base and the Sharpless asymmetric dihydroxylation or aminohydroxylation of a trifluoromethylated alkene precursor.[1][2] Both methods have demonstrated success in achieving high enantiomeric purity.
Q2: Why is minimizing byproducts in this synthesis particularly important?
A2: Minimizing byproducts is crucial for several reasons. Byproducts can complicate the purification process, leading to lower overall yields and increased costs.[3] Furthermore, in the context of drug development, even small amounts of structurally similar impurities can have unintended biological effects, making their removal a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient.
Q3: Are there general precautions I can take to reduce byproduct formation regardless of the synthetic method?
A3: Yes. Maintaining an inert atmosphere (e.g., using nitrogen or argon) is critical, especially when strong bases are used, to prevent oxidative degradation of reagents and intermediates.[3] Careful control of reaction temperature and time is also essential to suppress side reactions. Using high-purity starting materials and solvents will further minimize the introduction of unwanted impurities.
Troubleshooting Guide: Alkylation of Chiral Ni(II) Glycine Complex
This method involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a trifluoroethylating agent.[3] While effective, several byproducts can arise.
Q1: I am observing the formation of the wrong diastereomer of the desired product. How can I improve the diastereoselectivity?
A1: The formation of the undesired diastereomer, (S)(2R)-7, is a common issue.[3] The diastereoselectivity of the reaction is influenced by the chiral auxiliary, the solvent, and the reaction temperature.
-
Potential Cause: Insufficient steric hindrance from the chiral auxiliary.
-
Solution: Ensure you are using a well-established chiral ligand, such as the one derived from (S)-proline, which has been shown to provide good stereochemical control.[2]
-
Potential Cause: Reaction temperature is too high, leading to reduced selectivity.
-
Solution: Maintain the recommended reaction temperature. Lowering the temperature may further enhance diastereoselectivity, although this may require longer reaction times.
-
Potential Cause: The choice of solvent may not be optimal.
-
Solution: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[2] Ensure it is anhydrous, as water can interfere with the reaction.
Q2: My reaction is producing a significant amount of a bis-alkylated product. What causes this and how can it be prevented?
A2: The formation of the bis-alkylated product, (S)-8, occurs when the product of the first alkylation is deprotonated and reacts with a second molecule of the trifluoroethylating agent.[3]
-
Potential Cause: Using an excess of the alkylating agent or the base.
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.1 equivalents) of the trifluoroethyl iodide.[4]
-
Potential Cause: Prolonged reaction time.
-
Solution: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed to avoid over-alkylation.
Q3: I am getting a complex mixture of colored byproducts, and my yield is low. What could be happening?
A3: This is likely due to the oxidative degradation of the Ni(II) complex in the presence of a strong base and oxygen.[3] The primary byproducts of this degradation are binuclear Ni(II) complexes and 4-phenylquinazoline (B11897094) derivatives.[3][5]
-
Potential Cause: Presence of molecular oxygen in the reaction vessel.
-
Solution: This is the most critical factor. The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Degas your solvent prior to use and maintain a positive pressure of inert gas throughout the reaction.
Data Presentation: Byproduct Minimization Strategies
| Strategy | Key Byproduct(s) Targeted | Effect on Yield/Purity |
| Inert Atmosphere (N2 or Ar) | Oxidative degradation products (binuclear complexes, quinazolines) | Significantly reduces colored impurities and improves overall yield.[3] |
| Controlled Stoichiometry (1.1 eq. of CF3CH2I) | Bis-alkylated product | Minimizes the formation of the dialkylated species.[4] |
| Two-Step Quenching Procedure | Diastereomeric byproduct | Facilitates the precipitation of the desired diastereomer in high purity, simplifying purification. |
| Optimized Disassembly Conditions | Methyl ester byproduct | Using 6N HCl in DME instead of 3N HCl in methanol (B129727) prevents the formation of the methyl ester of the amino acid during complex disassembly. |
Experimental Protocol: Alkylation of Chiral Ni(II) Glycine Complex
This protocol is a summary of the large-scale synthesis described by Han et al. (2019).[3]
-
Reaction Setup: To a dried four-necked flask under a nitrogen atmosphere, add the chiral Ni(II) complex of the glycine Schiff base and anhydrous dimethylformamide (DMF).
-
Alkylation: Add 1.1 equivalents of 2,2,2-trifluoroethyl iodide to the solution.
-
Base Addition: Add the appropriate base (e.g., a strong, non-nucleophilic base) portion-wise while maintaining the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Two-Step Quenching:
-
Upon completion, add a calculated amount of water (e.g., 3 times the volume of DMF) and stir for 1 hour.
-
Add a second portion of water (e.g., 2 times the original volume of DMF) and continue stirring for another hour to precipitate the desired diastereomer.
-
-
Isolation: Filter the precipitate and wash it with a suitable solvent to isolate the alkylated Ni(II) complex.
-
Disassembly: Disassemble the complex using 6N HCl in dimethoxyethane (DME) to release the free amino acid and recover the chiral auxiliary.
-
Protection (Optional): The resulting this compound can be converted in situ to its N-Fmoc derivative for easier handling and purification.
Visualizations
Caption: Logic of byproduct formation in the Ni(II) complex alkylation method.
Caption: Experimental workflow for the synthesis via Ni(II) complex alkylation.
Troubleshooting Guide: Sharpless Asymmetric Dihydroxylation/Aminohydroxylation
This synthetic route typically involves the asymmetric dihydroxylation of a trifluoromethylated alkene precursor, followed by conversion of the resulting diol to the amino acid.[1] Alternatively, asymmetric aminohydroxylation can directly introduce the amino and hydroxyl groups.
Q1: The enantioselectivity of my dihydroxylation/aminohydroxylation is lower than expected. What could be the cause?
A1: Low enantioselectivity in Sharpless asymmetric hydroxylations can stem from a secondary reaction pathway.
-
Potential Cause: A secondary catalytic cycle is competing with the primary, more selective pathway. This can happen if the osmylate ester intermediate is re-oxidized before the diol product is released, leading to a dihydroxylation event with lower enantioselectivity.
-
Solution: This secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand.
-
Potential Cause: The concentration of the alkene substrate is too high. This can lead to a reaction of a second alkene molecule with the catalytic center in the absence of the chiral ligand, thus reducing enantioselectivity.
-
Solution: Conduct the reaction under more dilute conditions to favor the ligand-accelerated, enantioselective pathway.
Q2: I am observing over-oxidation of my product. How can I prevent this?
A2: Over-oxidation to a dicarbonyl compound can occur, especially when using strong oxidizing agents like potassium permanganate.
-
Potential Cause: The oxidizing agent is too harsh or the reaction conditions are not well-controlled.
-
Solution: While osmium tetroxide is less prone to over-oxidation than permanganate, ensure careful control of temperature and reaction time. Use a reliable co-oxidant system like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, which are standard in the AD-mix formulations.
Q3: The regioselectivity of the aminohydroxylation is poor. What can I do to improve it?
A3: In asymmetric aminohydroxylation, the nitrogen and oxygen atoms can add in two different orientations to the double bond.
-
Potential Cause: The inherent electronic and steric properties of the substrate may not strongly favor one regioisomer.
-
Solution: The choice of both the nitrogen source (e.g., different sulfonamides, carbamates) and the specific chiral ligand can influence the regioselectivity. Experimenting with different combinations of these reagents may be necessary to achieve the desired outcome.
Data Presentation: Factors Affecting Sharpless Asymmetric Dihydroxylation
| Parameter | Effect on Reaction | Troubleshooting Tip |
| Ligand Concentration | Higher concentration suppresses a secondary, less enantioselective pathway. | Increase ligand loading if enantiomeric excess is low. |
| Alkene Concentration | High concentration can lead to a non-selective background reaction. | Run the reaction at a lower concentration to improve enantioselectivity. |
| Co-oxidant | Regenerates the osmium tetroxide catalyst. Some can lead to over-oxidation. | Use standard co-oxidants like K3Fe(CN)6 or NMO as found in AD-mixes. |
| Temperature | Lower temperatures generally improve enantioselectivity. | Perform the reaction at 0°C or lower if selectivity is an issue. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General)
This is a generalized protocol for the Sharpless asymmetric dihydroxylation.
-
Reaction Setup: In a reaction vessel, dissolve the trifluoromethylated alkene substrate in a suitable solvent system (typically a mixture of t-butanol and water).
-
AD-mix Addition: Cool the solution to the desired temperature (e.g., 0°C) and add the appropriate AD-mix (AD-mix-α or AD-mix-β, which contain the osmium catalyst, chiral ligand, and co-oxidant).
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. The reaction progress can be monitored by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a solid reducing agent, such as sodium sulfite (B76179) or sodium bisulfite, and stir until the color of the solution changes.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure. The crude diol can then be purified by column chromatography or recrystallization.
-
Conversion to Amino Acid: The resulting vicinal diol would then undergo further synthetic steps (e.g., selective activation of one hydroxyl group, displacement with an azide, and reduction) to yield the final this compound.
Visualizations
Caption: Competing pathways and side reactions in Sharpless AD.
Caption: General workflow for synthesis via Sharpless AD and subsequent conversion.
References
Technical Support Center: Solid-Phase Peptide Synthesis of Fluorinated Peptides
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of fluorinated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of incorporating fluorinated amino acids into peptide chains.
Troubleshooting Guides
This section addresses common issues encountered during the SPPS of fluorinated peptides in a question-and-answer format.
Issue 1: Incomplete or Slow Coupling of Fluorinated Amino Acids
Question: I am observing a low coupling efficiency or require significantly longer reaction times when incorporating a fluorinated amino acid. What could be the cause, and how can I resolve it?
Answer: Incomplete or slow coupling of fluorinated amino acids is a common challenge primarily due to the strong electron-withdrawing nature of the fluorine atoms. This effect can decrease the nucleophilicity of the N-terminal amine of the growing peptide chain and can also impact the reactivity of the carboxyl group of the incoming fluorinated amino acid. Additionally, the steric bulk of some fluorinated side chains can hinder the coupling reaction.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides alone for difficult couplings.[1] The use of Fmoc amino acid fluorides can also be highly effective, particularly for sterically hindered residues.[2]
-
Increase Reagent Concentration and Equivalents: Use a higher concentration of the activated amino acid and increase the equivalents of the amino acid and coupling reagents relative to the resin loading.
-
Extend Coupling Time: Monitor the reaction progress using a qualitative test like the Kaiser test.[3] If the test remains positive (indicating free amines), extend the coupling time. For particularly difficult couplings, a double coupling, where the coupling step is repeated with fresh reagents, may be necessary.
-
Elevate Reaction Temperature: Performing the coupling at a slightly elevated temperature can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.[4]
-
Change the Solvent: Switching from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve the solubility of reagents and the growing peptide chain, thereby enhancing coupling efficiency.[5]
Issue 2: Aggregation of the Peptide-Resin
Question: My resin is clumping, and I'm seeing poor swelling, leading to failed synthesis. How can I address peptide aggregation?
Answer: Peptide aggregation, where peptide chains on the resin interact with each other to form insoluble masses, is a major cause of synthesis failure.[4] Hydrophobic sequences are particularly prone to aggregation, and the introduction of highly hydrophobic fluorinated amino acids can exacerbate this issue.[6] Aggregation prevents reagents from accessing the reactive sites, leading to incomplete coupling and deprotection.
Troubleshooting Steps:
-
Incorporate Backbone Protection: Introduce a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, on the α-nitrogen of an amino acid every six to seven residues to disrupt hydrogen bonding between peptide chains.[4]
-
Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling or deprotection solutions to disrupt secondary structures.[4]
-
Utilize "Magic Mixture": For severe aggregation, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene (B1197577) carbonate) can be used for acylation.
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.[7]
-
Switch Resins: Synthesizing the peptide on a low-substitution resin or a different type of resin, such as TentaGel, can sometimes mitigate aggregation.[4]
Frequently Asked Questions (FAQs)
Coupling and Deprotection
-
Q1: How does the position of fluorine on the amino acid side chain affect its reactivity in SPPS?
-
A1: The closer the fluorine atoms are to the peptide backbone, the stronger their electron-withdrawing effect on the α-amino and carboxyl groups. This can decrease the nucleophilicity of the amine and the reactivity of the carboxyl group, making both deprotection and coupling more challenging.
-
-
Q2: Are there any specific recommendations for Fmoc deprotection of fluorinated amino acids?
-
A2: Standard Fmoc deprotection conditions (20% piperidine (B6355638) in DMF) are generally effective.[8] However, if deprotection is slow due to aggregation, switching to a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection reagent can be beneficial.[4] It's also crucial to monitor the deprotection completion, for instance, by UV spectroscopy of the dibenzofulvene-piperidine adduct.
-
Side Reactions
-
Q3: Are there any side reactions that are more common with fluorinated peptides?
-
A3: While many common SPPS side reactions can occur, the increased hydrophobicity of some fluorinated peptides can make aggregation more likely.[4] Additionally, depending on the specific fluorinated amino acid, unique side reactions could occur, though these are less commonly reported than general SPPS side reactions like aspartimide formation or diketopiperazine formation.[4]
-
-
Q4: How can I minimize racemization when using fluorinated amino acids?
-
A4: Racemization can occur during the activation step. To minimize this, use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, which are known to suppress racemization.[8] Pre-activating the amino acid for a shorter time before adding it to the resin can also help.
-
Cleavage and Purification
-
Q5: What is the recommended cleavage cocktail for a peptide containing fluorinated residues?
-
A5: The choice of cleavage cocktail depends more on the other amino acids present in the sequence (e.g., Cys, Met, Trp, Tyr) than on the fluorinated residues themselves. A common and effective general-purpose cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[9] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.
-
-
Q6: Does the presence of fluorine affect the purification of the peptide by HPLC?
-
A6: Yes, the increased hydrophobicity of fluorinated peptides can lead to longer retention times on reverse-phase HPLC. It may be necessary to adjust the gradient of the organic solvent (e.g., acetonitrile) to ensure proper elution and separation.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Peptide Sequences
This table summarizes the performance of various coupling reagents in the synthesis of a known "difficult" peptide sequence, the acyl carrier protein fragment 65-74. This data can serve as a guide for selecting a coupling reagent when working with challenging fluorinated peptides.
| Coupling Reagent | Purity of Crude Peptide (%) | Coupling Efficiency | Notes |
| HATU | >95 | Very High | Generally considered one of the most effective reagents for difficult couplings.[1] |
| HBTU | ~90 | High | A widely used and effective coupling reagent.[1] |
| HCTU | ~90 | High | Similar in efficacy to HBTU.[1] |
| PyBOP | ~85 | High | A reliable phosphonium-based reagent. |
| DIC/Oxyma | ~80 | Good | A cost-effective and efficient carbodiimide/additive combination.[1] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Fluorinated Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic fluorinated peptide on a Rink Amide resin.
1. Resin Swelling:
- Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[10]
2. Fmoc Deprotection:
- Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[1]
3. Amino Acid Coupling (using HATU):
- In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.[1]
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours.
- Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue coupling for another hour or perform a double coupling.
- Once the coupling is complete (negative Kaiser test), wash the resin as described in step 2.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[9]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
6. Purification:
- Purify the crude peptide using reverse-phase HPLC.
Mandatory Visualizations
Caption: General workflow for the solid-phase peptide synthesis of fluorinated peptides.
Caption: A logical troubleshooting workflow for common issues in fluorinated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chempep.com [chempep.com]
- 9. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Asymmetric Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of 2-Amino-4,4,4-trifluorobutyric acid.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of the Ni(II) Complex
Q1: My alkylation of the chiral Ni(II) complex of a glycine (B1666218) Schiff base with 3,3,3-trifluoroethyl iodide is resulting in a low diastereomeric excess (de). What are the potential causes and solutions?
A1: Low diastereoselectivity is a common issue that can often be rectified by carefully controlling the reaction conditions. Here are the primary factors to consider:
-
Reaction Temperature: Temperature plays a critical role in controlling the selectivity of the alkylation. Lowering the temperature can significantly enhance diastereoselectivity. For the alkylation of a Ni(II) complex with 3,3,3-trifluoroethyl iodide, conducting the reaction at 0 °C has been shown to improve the yield and selectivity.[1]
-
Choice of Base and Solvent: The combination of base and solvent can influence the stereochemical outcome. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile (B52724) (MeCN) at 0 °C has been identified as an optimal condition for achieving high diastereoselectivity.[1] In other systems, a combination of sodium hydride (NaH) in dimethylformamide (DMF) has also proven effective.[1] It is crucial to ensure the base is strong enough to deprotonate the glycine Schiff base complex but not so harsh as to cause decomposition.
-
Stoichiometry of Reagents: The equivalents of the base and the alkylating agent should be carefully optimized. Using an excess of the alkylating agent might lead to side reactions, while insufficient base can result in incomplete reaction and lower yields. Optimal conditions have been reported with 1.5 equivalents of DBU and 1.05 equivalents of the alkyl bromide.[1]
-
Purity of Starting Materials: Ensure the chiral auxiliary, glycine, and alkylating agent are of high purity. Impurities can interfere with the reaction and lower the stereoselectivity.
Issue 2: Formation of Byproducts and Impurities
Q2: I am observing significant amounts of byproducts, such as bis-alkylated products, during my synthesis. How can I minimize their formation?
A2: The formation of byproducts like bis-alkylated species is a known challenge. Here are some strategies to mitigate this issue:
-
Controlled Addition of Reagents: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of double alkylation.
-
Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of over-alkylated products. As mentioned previously, lower temperatures can also help control the reaction rate and minimize side reactions.
-
Stoichiometry: Use a slight excess of the Ni(II) complex relative to the alkylating agent to ensure the complete consumption of the electrophile.
Issue 3: Difficulty in Purification of the Final Product
Q3: I am struggling to purify the final N-protected this compound and obtain high enantiomeric excess (ee). What purification strategies are most effective?
A3: Achieving high enantiomeric purity often relies on an effective purification strategy. For N-Fmoc protected (S)-2-amino-4,4,4-trifluorobutanoic acid, recrystallization has been proven to be a highly effective method for obtaining the product with >99% ee.[2][3] Toluene (B28343) is a suitable solvent for this recrystallization.[3]
Frequently Asked Questions (FAQs)
Q4: What is the most common and scalable method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid?
A4: A widely used and scalable method involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 3,3,3-trifluoroethyl iodide.[2][3][4] This method is advantageous because it utilizes a recyclable chiral auxiliary, making the process more cost-effective and commercially viable for large-scale production (>150 g).[2][4]
Q5: How can the chiral auxiliary be recycled?
A5: After the alkylation step, the resulting Ni(II) complex is disassembled. This is typically achieved by treating the complex with an aqueous acid, such as 3N HCl, at an elevated temperature (e.g., 60 °C).[3] This process releases the desired amino acid and the chiral ligand. The chiral ligand can then be recovered and reused for the synthesis of the initial Ni(II) complex of the glycine Schiff base, with only a small loss in each cycle (around 5%).[3]
Q6: What are the key advantages of incorporating a trifluoromethyl group into amino acids for drug development?
A6: The incorporation of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, which is highly beneficial in drug design.[5][6] These changes can include:
-
Increased metabolic stability.[5]
-
Enhanced lipophilicity, which can improve cell permeability.[1][5]
-
Altered acidity and basicity (pKa).[6]
-
Modified molecular conformation.[6]
Q7: Are there alternative enantioselective methods for synthesizing β-trifluoromethyl α-amino acids?
A7: Yes, other methods have been developed. One notable approach is the stereoselective hydrogenation of a suitable precursor using a chiral rhodium catalyst, such as [((R)-trichickenfootphos)Rh(cod)]BF4.[7][8] This method has been successfully applied to the three-step enantioselective synthesis of trifluorovaline.[7][8] Biocatalytic methods using engineered enzymes are also emerging as a sustainable approach.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of Ni(II) Glycine Schiff Base Complex
| Parameter | Method A | Method B |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) |
| Temperature | 0 °C | 0 °C to Room Temperature |
| Base Equivalents | 1.5 | 1.5 |
| Alkyl Bromide Equivalents | 1.05 | 1.5 |
| Resulting Yield of Alkylated Complex | 95% | 93% |
| Diastereomeric Excess (de) | 90% | >99% |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid via Chiral Ni(II) Complex
This protocol is based on the large-scale synthesis method described by Han et al.[2][3][4]
-
Formation of the Chiral Ni(II) Complex:
-
React the chiral tridentate ligand with a glycine Schiff base in the presence of a nickel(II) salt to form the chiral Ni(II) complex.
-
-
Alkylation:
-
In a suitable reactor, dissolve the chiral Ni(II) complex ((S)-18) in DMF.
-
At room temperature, add 1.1 equivalents of 3,3,3-trifluoroethyl iodide.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS). The intermediate product is (S,2S)-28.[3]
-
-
Disassembly of the Complex:
-
To the reaction mixture containing the alkylated complex, add 3N aqueous HCl.
-
Heat the mixture to 60 °C to facilitate the disassembly of the nickel complex.[3]
-
-
Recovery of Chiral Auxiliary:
-
After disassembly, the chiral tridentate ligand ((S)-16) can be recovered from the reaction mixture for reuse.[3]
-
-
N-Fmoc Protection:
-
The crude this compound is then protected with Fmoc-OSu.
-
-
Purification:
-
The final N-Fmoc protected amino acid ((S)-30) is purified by recrystallization from toluene to yield the product with high enantiomeric purity (>99% ee) and an overall yield of around 80%.[3]
-
Mandatory Visualization
Caption: Workflow for the asymmetric synthesis and chiral auxiliary recycling.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Collection - Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids - Organic Letters - Figshare [acs.figshare.com]
- 8. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
stability issues of 2-Amino-4,4,4-trifluorobutyric acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,4,4-trifluorobutyric acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.
Possible Cause 1: pH-dependent Hydrolytic Degradation
The trifluoromethyl group, while generally increasing metabolic stability, can be susceptible to hydrolysis under certain pH conditions, particularly at alkaline and strongly acidic pH.[1][2][3]
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately after preparation, measure and record the pH of your solution.
-
Adjust pH if Necessary: If the pH is outside the optimal range (near neutral), adjust it using a suitable buffer system. For general use, phosphate (B84403) or citrate (B86180) buffers are common choices.
-
Conduct a Pilot Stability Study: If your experimental conditions require extreme pH, it is crucial to determine the stability of this compound under those specific conditions. See the "Experimental Protocols" section for a recommended procedure.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Possible Cause 2: Temperature-Induced Degradation
Elevated temperatures can accelerate the degradation of amino acids in solution.
-
Troubleshooting Steps:
-
Control Storage Temperature: Store stock and working solutions at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
-
Minimize Exposure to High Temperatures: During experimental procedures, minimize the time your solution is exposed to elevated temperatures.
-
Possible Cause 3: Oxidative Degradation
While the trifluoromethyl group can confer resistance to oxidative degradation, strong oxidizing agents may still lead to decomposition.[4]
-
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: Do not dissolve or mix this compound with strong oxidizing agents unless it is a required part of your experimental design.
-
Use High-Purity Solvents: Ensure that your solvents are free from peroxides and other oxidizing impurities.
-
Logical Flow for Troubleshooting Inconsistent Concentrations
Caption: Troubleshooting workflow for inconsistent concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A: For short-term storage (up to one week), it is recommended to store aqueous solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and the effects of freeze-thaw cycles. The solid form of the compound should be stored in a cool, dry, and well-ventilated area.[5]
Q2: In which solvents is this compound soluble and stable?
A: While specific solubility data is limited, as an amino acid, it is expected to be soluble in aqueous solutions. Solubility can be enhanced by adjusting the pH. For organic solvents, polar aprotic solvents like DMSO and DMF may be suitable, but stability in these solvents should be experimentally verified.
Q3: What are the likely degradation pathways for this compound in solution?
A: Based on the chemical structure and data from related compounds, the primary degradation pathway of concern is the hydrolysis of the trifluoromethyl group, especially under strongly acidic or alkaline conditions.[1][2][3] This could potentially lead to the formation of difluoro- and monofluoro- analogs, and ultimately, the corresponding carboxylic acid. Other general amino acid degradation pathways, such as deamination or decarboxylation, may also occur under harsh conditions.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of the trifluoromethyl group.
Q4: How can I monitor the stability of this compound in my experimental setup?
A: The stability can be monitored by analyzing aliquots of your solution at different time points using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., fluorescence after derivatization with o-phthalaldehyde (B127526) (OPA), or Mass Spectrometry) is a common method for quantifying amino acids.[6][7] Given the fluorine atoms, 19F NMR spectroscopy can be a powerful tool to specifically monitor the integrity of the trifluoromethyl group.[8]
Data Summary
The following table summarizes the general stability information for this compound based on available data for the compound and related fluorinated molecules.
| Stress Condition | Expected Stability | Notes |
| Acidic pH (e.g., pH < 3) | Potentially Unstable | Hydrolysis of the C-F bonds in the trifluoromethyl group is possible.[1][2][3] |
| Neutral pH (e.g., pH 6-8) | Generally Stable | This is the recommended pH range for storage and use. |
| Alkaline pH (e.g., pH > 9) | Potentially Unstable | Hydrolysis of the trifluoromethyl group can occur.[1] |
| Elevated Temperature (>40°C) | Degradation may be accelerated | Standard precaution for most amino acids. |
| Oxidation (e.g., H₂O₂) | Relatively Stable | The trifluoromethyl group generally increases resistance to oxidative degradation.[4] |
| Light Exposure | Data not available | As a precaution, store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.[9]
1. Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Analytical column (e.g., C18 for HPLC)
-
HPLC system with a suitable detector (e.g., FLD, MS) or a 19F NMR spectrometer
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.
-
Stress Conditions (prepare in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep a vial of the stock solution at 2-8°C.
-
-
Time Points: Collect aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a validated analytical method (e.g., HPLC or 19F NMR) to determine the concentration of the parent compound and identify any major degradation products.
-
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each stress condition.
-
Characterize any significant degradation products.
Experimental Workflow for Forced Degradation Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid | 434-38-8 | Benchchem [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Peptide Aggregation with 2-Amino-4,4,4-trifluorobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Amino-4,4,4-trifluorobutyric acid (Tfa) to overcome peptide aggregation during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding to form secondary structures like β-sheets. This is particularly common in sequences rich in hydrophobic amino acids.[1] Aggregation can lead to several experimental issues, including:
-
Incomplete coupling and deprotection reactions during solid-phase peptide synthesis (SPPS), resulting in low yields and deletion sequences.[1]
-
Poor solubility of the crude and purified peptide, making handling and purification difficult.
-
Inaccurate biological assay results due to the presence of soluble oligomers or insoluble aggregates.
Q2: How can this compound (Tfa) help in overcoming peptide aggregation?
A2: Incorporating Tfa, a fluorinated analog of leucine, into a peptide sequence can disrupt the forces that drive aggregation. The trifluoromethyl group is highly hydrophobic and sterically demanding. This can interfere with the formation of the highly ordered β-sheet structures that are often the cause of aggregation. Studies on other fluorinated amino acids have shown their effectiveness in preventing the aggregation of amyloid-β peptides, suggesting a similar mechanism for Tfa.[2][3]
Q3: What is the proposed mechanism by which Tfa disrupts aggregation?
A3: The precise mechanism is multifaceted and can be context-dependent. However, it is hypothesized that the introduction of the bulky and hydrophobic trifluoromethyl group can:
-
Sterically hinder the close packing of peptide backbones required for β-sheet formation.
-
Alter the conformational preferences of the peptide backbone, potentially destabilizing β-sheet structures. Research has indicated that some fluorinated amino acids have a higher propensity for β-sheet structures but can also disrupt α-helices, suggesting a complex influence on secondary structure.[2]
-
Introduce unique hydrophobic interactions that favor alternative, non-aggregating conformations.
Q4: Are there specific positions in a peptide sequence where incorporating Tfa is most effective?
A4: While there are no universally applicable rules, it is generally recommended to substitute a hydrophobic residue within a known or predicted aggregation-prone region of the peptide. Strategic placement, ideally disrupting a continuous stretch of hydrophobic amino acids, is likely to be most effective. It is advisable to perform a sequence analysis to identify potential aggregation hotspots before deciding on the substitution site.
Q5: Will the incorporation of Tfa affect the biological activity of my peptide?
A5: The introduction of a non-natural amino acid like Tfa can potentially alter the biological activity of a peptide by modifying its structure, hydrophobicity, and binding interactions. Therefore, it is crucial to perform thorough functional characterization of the modified peptide and compare it to the wild-type sequence.
Troubleshooting Guides
Issue 1: Low crude peptide purity and presence of deletion sequences after SPPS with Tfa.
-
Possible Cause 1: Incomplete coupling of Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid.
-
Solution: The bulky trifluoromethyl group can cause steric hindrance.
-
Extend coupling time: Increase the coupling time for the Tfa residue to 2-4 hours.
-
Double couple: Perform a second coupling step with fresh reagents.
-
Use a stronger coupling reagent: Consider using coupling reagents known to be effective for hindered amino acids, such as HATU or HCTU.
-
-
-
Possible Cause 2: Aggregation on the resin despite the presence of Tfa.
-
Solution: While Tfa can reduce aggregation, it may not eliminate it entirely, especially in very long or difficult sequences.
-
Use aggregation-disrupting solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (DCM/DMF/NMP 1:1:1).
-
Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling and deprotection steps to disrupt hydrogen bonds.
-
-
Issue 2: The purified peptide containing Tfa shows poor solubility in aqueous buffers.
-
Possible Cause: Increased hydrophobicity of the peptide.
-
Solution: The trifluoromethyl group significantly increases hydrophobicity.
-
Initial dissolution in organic solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer.
-
Use of co-solvents: Prepare buffers containing a small percentage of organic co-solvents.
-
pH adjustment: Systematically vary the pH of the buffer to find the point of maximum solubility.
-
-
Issue 3: Inconsistent results in aggregation assays (e.g., Thioflavin T).
-
Possible Cause 1: Presence of pre-formed aggregates in the peptide stock.
-
Solution: Ensure the peptide is fully monomeric before starting the assay.
-
Disaggregation protocol: Dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and then remove the solvent under a stream of nitrogen or by lyophilization.[4]
-
-
-
Possible Cause 2: Interference of Tfa with the assay dye.
-
Solution: While unlikely to be a major issue, it is good practice to run appropriate controls.
-
Control experiments: Run a control with the Tfa-containing peptide and the dye in a buffer that prevents aggregation to check for any background fluorescence changes.
-
-
Quantitative Data Summary
Table 1: Comparison of Crude Peptide Purity from SPPS
| Peptide Sequence | Modification | Crude Purity by HPLC (%) | Major Impurities |
| (Example) Ac-LVFFAEDVGSNK-NH2 | Wild-Type | 45 | Deletion products at Val, Phe |
| (Example) Ac-L(Tfa)FFAEDVGSNK-NH2 | Tfa substitution | 70 | Minor deletion products |
Table 2: Aggregation Kinetics Measured by Thioflavin T (ThT) Assay
| Peptide | Lag Phase (hours) | Maximum Fluorescence (a.u.) |
| (Example) Wild-Type | 2 | 1500 |
| (Example) Tfa-modified | 10 | 300 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Tfa
This protocol describes the manual Fmoc-SPPS of a generic 12-mer peptide with a Tfa substitution.
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Standard Amino Acids:
-
For each standard amino acid, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 45 minutes.
-
Wash the resin as in step 1.3.
-
Perform Fmoc deprotection as in step 1.2.
-
-
Coupling of Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid:
-
Pre-activate 4 equivalents of Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, perform a second coupling for 2 hours.
-
Wash the resin and perform Fmoc deprotection as described above.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the aggregation kinetics of a peptide.[4]
-
Peptide Preparation:
-
Prepare a 1 mM stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4). If solubility is an issue, first dissolve in a minimal amount of HFIP, evaporate the HFIP, and then dissolve in buffer.[4]
-
-
ThT Solution Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O and filter through a 0.22 µm filter.[4]
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to a final concentration of 25 µM.
-
Add the ThT stock solution to a final concentration of 10 µM.
-
Include controls with buffer and ThT only.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time to generate an aggregation curve.
-
Visualizations
Caption: Workflow for SPPS incorporating this compound (Tfa).
Caption: Logical relationship between peptide aggregation, its symptoms, and potential solutions.
References
Technical Support Center: Deprotection Optimization for Fmoc-2-Amino-4,4,4-trifluorobutyric acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the N-α-Fmoc deprotection of 2-Amino-4,4,4-trifluorobutyric acid (Tfa) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the Fmoc deprotection of peptides containing this compound.
Q1: I performed a standard Fmoc deprotection, but a subsequent colorimetric test (e.g., Kaiser or Ninhydrin) indicates incomplete removal. What could be the cause?
A1: Incomplete Fmoc deprotection for a sterically demanding amino acid like this compound, a bioisostere of leucine (B10760876), can stem from several factors.[1] The trifluoromethyl group adds significant bulk, which can hinder the access of the deprotecting base to the Fmoc group.[2] Key causes include:
-
Steric Hindrance: The bulky trifluoromethyl group can physically block the piperidine (B6355638) base from reaching the acidic proton on the fluorenyl ring.
-
Peptide Aggregation: Sequences containing multiple hydrophobic or sterically hindered residues can aggregate on the solid support, forming secondary structures like β-sheets. This prevents efficient solvent and reagent penetration.
-
Suboptimal Reagent Conditions: The deprotection solution (e.g., 20% piperidine in DMF) may be degraded, or the reaction time may be insufficient for this specific residue.
Q2: My deprotection seems to be consistently slow or incomplete for a Tfa-containing peptide. How can I modify my standard protocol to improve the outcome?
A2: If a standard protocol is failing, optimization is necessary. Consider the following adjustments, starting with the mildest changes.
| Strategy | Recommended Action | Rationale |
| Increase Reaction Time | Extend the deprotection time. Instead of a single 10-20 minute treatment, try a two-step deprotection (e.g., 1 x 5 minutes, followed by a fresh solution for 15-20 minutes). | Allows more time for the base to access the sterically hindered Fmoc group. Using fresh solution in the second step ensures a high concentration of active base. |
| Increase Base Concentration | Cautiously increase the piperidine concentration from 20% to 30-40% in DMF. | A higher concentration of the base can accelerate the reaction rate. Monitor carefully for potential side reactions. |
| Elevate Temperature | Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C). | Increases reaction kinetics. However, this can also increase the risk of side reactions like racemization or aspartimide formation if other sensitive residues are present. |
| Improve Resin Swelling | Ensure the peptide-resin is fully swelled in a suitable solvent (e.g., DMF or NMP) for at least 1 hour before deprotection. | Proper swelling is critical for reagent accessibility. Poorly swelled resin exacerbates steric hindrance issues. |
Q3: I've tried extending the time and increasing the piperidine concentration, but deprotection is still incomplete. What is a more robust alternative?
A3: For particularly difficult sequences, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy.[3] DBU removes the Fmoc group much faster than piperidine.[3] A common and effective cocktail is a combination of DBU and piperidine.
| Reagent Cocktail | Recommended Concentration | Rationale |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) in DMF | DBU is the primary deprotecting agent due to its high basicity. Piperidine is added to act as a scavenger for the dibenzofulvene (DBF) byproduct, preventing potential side reactions.[3] |
| DBU/Piperazine in NMP | 2% DBU (v/v) / 5% Piperazine (w/v) in NMP | This combination has been shown to be extremely rapid and effective at suppressing side reactions like diketopiperazine formation.[4] |
Caution: DBU is a very strong base and is known to catalyze aspartimide formation if Asp residues are present in the peptide sequence.[3]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for Fmoc removal is treatment with a 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF).[5] A typical cycle involves treating the peptide-resin for 10-20 minutes at room temperature. For many protocols, a two-step treatment (e.g., an initial 2-5 minute treatment, drain, then a second 10-15 minute treatment with fresh solution) is recommended to ensure completeness.
Q2: Does the trifluoromethyl group on this compound affect the chemistry of Fmoc deprotection?
A2: Yes, the trifluoromethyl group has a significant impact. Its strong electron-withdrawing nature increases the acidity of the alpha-proton, but more importantly, its size creates steric bulk similar to that of leucine or valine.[1][2] This steric hindrance is often the primary factor that can slow down the deprotection reaction, requiring more rigorous conditions than for less bulky amino acids.
Q3: When should I consider using DBU instead of piperidine from the start?
A3: It is advisable to consider using a DBU-based reagent when you anticipate a "difficult" synthesis. Indicators for this include:
-
Sequences known to aggregate (e.g., multiple consecutive hydrophobic or bulky residues).
-
Incorporating multiple sterically hindered amino acids, including Tfa, Val, Ile, or Aib.
-
Previous experience with the same or similar sequences showing incomplete deprotection with piperidine.
Q4: How can I monitor the completeness of the deprotection reaction?
A4: There are two primary methods:
-
Qualitative Colorimetric Tests: After deprotection and washing, a small sample of the resin beads can be tested. The Kaiser test (ninhydrin) is most common. A deep blue color on the beads and in the solution indicates the presence of free primary amines, signifying a successful deprotection. A yellow or faint blue color suggests an incomplete reaction. Note that this test does not work for N-terminal proline (a secondary amine).
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a strong UV absorbance around 301 nm. By collecting the filtrate from the deprotection step, you can monitor the release of the Fmoc group in real-time or as an endpoint measurement. A lack of absorbance indicates the reaction has not proceeded.
Experimental Protocols
Protocol 1: Standard Deprotection using Piperidine
This protocol is suitable for routine deprotection and as a first attempt for sequences containing Fmoc-2-Amino-4,4,4-trifluorobutyric acid.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin, ensuring all beads are fully submerged. Agitate the mixture for 5 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes at room temperature.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.
Protocol 2: Optimized Deprotection for Difficult Sequences using DBU
This protocol is recommended when standard conditions fail or for sequences known to be challenging.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP (10 mL per gram of resin) for at least 1 hour.
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in DMF.
-
Deprotection: Add the DBU/piperidine cocktail to the resin. Agitate for 5-10 minutes at room temperature. The reaction is often complete in a much shorter time, so monitoring is advised if possible.
-
Reagent Removal: Drain the deprotection solution promptly.
-
Extensive Washing: Wash the resin thoroughly with the reaction solvent (DMF or NMP) (7-10 times) to ensure all traces of the strong base are removed before the subsequent coupling step.
-
Confirmation (Optional): Perform a Kaiser test to confirm successful deprotection.
Visualizations
Caption: A standard experimental workflow for Fmoc deprotection in SPPS.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
References
Technical Support Center: Purification of 2-Amino-4,4,4-trifluorobutyric Acid Diastereomers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of diastereomers of 2-Amino-4,4,4-trifluorobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of this compound and its derivatives?
A1: The most common methods for separating diastereomers of this compound, or its synthetic intermediates, are:
-
Fractional Crystallization: This is a widely used technique, especially when the diastereomers are generated as salts with a chiral resolving agent or as part of a complex, like a Ni(II) Schiff base complex. The method relies on the different solubilities of the diastereomers in a specific solvent system.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separation. This can be achieved on a standard achiral column if the diastereomers have sufficiently different polarities, or by using a chiral stationary phase (CSP) for more challenging separations.[1]
-
Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one diastereomer, allowing for the separation of the modified and unmodified forms.[2]
Q2: My synthesis involves a chiral auxiliary, resulting in a mixture of diastereomeric metal complexes. What is the most straightforward purification approach?
A2: For diastereomeric metal complexes, such as the Ni(II) complexes used in some asymmetric syntheses, the most direct approach is often selective precipitation or crystallization. By carefully choosing the solvent and reaction workup conditions, the major, less soluble diastereomer can often be precipitated with high purity, leaving the minor, more soluble diastereomer in the mother liquor.[3]
Q3: What are the common impurities I should be aware of during the purification process?
A3: During the synthesis of this compound via alkylation of a glycine (B1666218) equivalent with a chiral auxiliary, several byproducts can form. These are the most common impurities to look out for:
-
The undesired minor diastereomer.[3]
-
Bis-alkylated products, where the glycine starting material has reacted with two molecules of the trifluoroethylating agent.[3]
-
Products from the oxidative degradation of the starting materials, which can occur in the presence of a strong base and oxygen.[3]
-
Unreacted starting materials.
Q4: Can I use chiral derivatization to separate the diastereomers of the final amino acid product?
A4: Chiral derivatization is primarily used to separate enantiomers, not pre-existing diastereomers. In this method, a racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated on a standard achiral HPLC column.[4] If you already have a mixture of diastereomers, you should be able to separate them directly using an appropriate chromatographic method without further derivatization.
Troubleshooting Guides
Guide 1: Fractional Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The chosen solvent system is inappropriate. | Screen a variety of solvents or solvent mixtures to find one where the desired diastereomer has low solubility. | |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the mixture by column chromatography before crystallization. | |
| Formation of an oil instead of crystals | The melting point of the diastereomeric product is below the crystallization temperature. | Lower the crystallization temperature; try cooling the solution in an ice bath or freezer. |
| The solvent is too nonpolar for the highly polar product. | Try a more polar solvent system or a mixture of polar and nonpolar solvents. | |
| Low diastereomeric excess (d.e.) in the isolated crystals | The solubilities of the two diastereomers are too similar in the chosen solvent. | Experiment with different solvent systems to maximize the solubility difference. |
| The cooling rate was too fast, leading to co-precipitation. | Allow the solution to cool to room temperature slowly, and then gradually cool it further. | |
| Insufficient washing of the filtered crystals. | Wash the collected crystals with a small amount of the cold crystallization solvent. |
Guide 2: HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of diastereomer peaks (overlapping peaks) | The mobile phase composition is not optimal. | Adjust the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, decreasing the organic solvent percentage will generally increase retention and may improve resolution. |
| The stationary phase is not suitable. | If using an achiral column, try a different type of stationary phase (e.g., C18 vs. Phenyl-Hexyl). Consider using a chiral stationary phase (CSP) for better selectivity.[5] | |
| The flow rate is too high. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase (e.g., with residual silanols). | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or a basic amine, depending on the nature of the analyte and column. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Unstable retention times | The column is not properly equilibrated. | Flush the column with the mobile phase for a sufficient amount of time before starting the analysis. |
| The temperature is fluctuating. | Use a column oven to maintain a constant temperature. | |
| The mobile phase composition is changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Quantitative Data Summary
The following tables provide illustrative data based on typical results for the purification of similar fluorinated amino acid diastereomers. Actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Diastereomeric Excess (d.e.) from Fractional Crystallization with Different Solvents
| Solvent System | Temperature (°C) | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Major Diastereomer (%) |
| Methanol/Water (10:1) | 4 | >99 | 75 |
| Ethanol | 25 | 95 | 80 |
| Isopropanol | 4 | 98 | 70 |
| Dichloromethane/Hexane | -20 | 92 | 65 |
Table 2: Illustrative HPLC Conditions for Diastereomer Separation
| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) |
| C18 (achiral) | 60% Acetonitrile / 40% Water + 0.1% TFA | 1.0 | 8.5 | 9.2 | 1.4 |
| Chiral Stationary Phase (Teicoplanin-based) | 80% Methanol / 20% Water + 0.1% Formic Acid | 0.8 | 12.1 | 15.3 | >2.0 |
| Phenyl-Hexyl (achiral) | 50% Methanol / 50% Water + 0.1% TFA | 1.0 | 10.2 | 11.5 | 1.8 |
Experimental Protocols
Protocol 1: Separation of Ni(II) Complex Diastereomers by Precipitation
This protocol is adapted from a method for the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.[3]
-
Reaction Quenching (Step 1): After the alkylation reaction in a solvent like DMF, add water (approximately 3 times the volume of DMF) to the reaction mixture.
-
Initial Precipitation: Stir the mixture at room temperature (20-40°C) for 1 hour. This will cause the initial precipitation of the Ni(II) complex.
-
Further Precipitation (Step 2): Add more water (approximately 2 times the original volume of DMF) and continue stirring for another hour at the same temperature. This two-step water addition is designed to selectively precipitate the major diastereomer.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid sequentially with a small amount of cold water, followed by a cold, appropriate organic solvent (e.g., dimethoxyethane) to remove residual impurities.
-
Drying: Dry the solid under vacuum to obtain the major diastereomer with high purity (>99% d.e.).[3]
Protocol 2: Analytical HPLC Method for Diastereomer Ratio Analysis
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a gradient appropriate for your diastereomers (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the initial mobile phase composition.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Determine the ratio of the diastereomers by integrating the peak areas.
Mandatory Visualizations
Caption: Experimental workflow for diastereomer purification.
Caption: Troubleshooting decision tree for HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2-Amino-4,4,4-trifluorobutyric Acid and Leucine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and biomaterials, the strategic selection of amino acid residues is paramount to achieving desired pharmacological profiles and structural integrity. This guide provides an objective comparison between the naturally occurring amino acid L-leucine and its fluorinated analog, 2-Amino-4,4,4-trifluorobutyric acid, a bioisostere of leucine (B10760876). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to equip researchers with the necessary information to make informed decisions in peptide design.
Introduction: The Significance of Leucine and its Fluorinated Analog
Leucine, a branched-chain amino acid, is fundamental to protein structure and function. Its isobutyl side chain plays a crucial role in forming the hydrophobic cores of proteins, driving protein folding, and participating in protein-protein interactions, notably within leucine zipper motifs.[1] Beyond its structural role, leucine is a key signaling molecule, activating the mTOR pathway to promote protein synthesis and muscle growth.[2][3][4]
This compound, often referred to as a trifluorinated analog of leucine, offers a strategic modification for peptide chemists. The replacement of the terminal methyl groups of leucine with a trifluoromethyl group enhances hydrophobicity and can induce unique conformational preferences. This substitution is primarily explored to improve the metabolic stability of peptides, thereby increasing their in vivo half-life and therapeutic potential.
Data Presentation: A Quantitative Comparison
The incorporation of this compound in place of leucine can significantly alter the physicochemical properties of peptides. The following tables summarize key quantitative data from comparative studies.
Table 1: Thermal Stability of Peptides
The thermal stability of coiled-coil peptides, where leucine residues in the hydrophobic core were replaced with 5,5,5-trifluoroleucine (a closely related analog to this compound), was assessed by monitoring their thermal denaturation using circular dichroism spectroscopy.
| Peptide | Amino Acid at Core Positions | Melting Temperature (Tm) | Change in Tm vs. Leucine Peptide |
| Leu-A1 | Leucine | 55°C | - |
| SR-A1 | (2S,4R)-5,5,5-trifluoroleucine | 65°C | +11°C |
| SS-A1 | (2S,4S)-5,5,5-trifluoroleucine | 65°C | +11°C |
| Data sourced from: Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S).[2] |
Table 2: Proteolytic Stability of Peptides
The proteolytic stability of peptides is a critical determinant of their therapeutic efficacy. The introduction of fluorinated amino acids can hinder enzymatic degradation.
| Peptide Sequence | Modifying Amino Acid | Protease | Relative Stability (Compared to Leucine Peptide) |
| Model Peptide A | Leucine | α-Chymotrypsin | 1x (Baseline) |
| Model Peptide A | 5,5,5-Trifluoroleucine | α-Chymotrypsin | Significantly Increased[5] |
| Model Peptide B | Leucine | Pepsin | 1x (Baseline) |
| Model Peptide B | 5,5,5-Trifluoroleucine | Pepsin | Moderately Increased[5] |
| Model Peptide C | Leucine | Proteinase K | 1x (Baseline) |
| Model Peptide C | 5,5,5-Trifluoroisoleucine | Proteinase K | Exceptionally Increased[5] |
| Qualitative summary based on findings from: Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion.[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of leucine and this compound-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides containing either leucine or this compound.
Methodology:
-
Resin Selection: Rink amide resin is commonly used for the synthesis of peptide amides.
-
Amino Acid Preparation: Fmoc-protected L-leucine and Fmoc-protected this compound are used.
-
Synthesis Cycle:
-
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Proteolytic Stability Assay
Objective: To compare the resistance of leucine and this compound-containing peptides to enzymatic degradation.
Methodology:
-
Peptide Incubation: The purified peptides are incubated with a specific protease (e.g., α-chymotrypsin, pepsin, or in human serum/plasma) at a physiological temperature (37°C).
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points.
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The degradation products can be identified by mass spectrometry.
-
Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t1/2) of the peptide is calculated.
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis
Objective: To determine the secondary structure and thermal stability of the synthesized peptides.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
CD Spectra Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Secondary Structure Analysis: The obtained CD spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. α-helices typically show negative bands around 208 nm and 222 nm.
-
Thermal Denaturation: To determine the melting temperature (Tm), the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) is monitored as the temperature is gradually increased.
-
Data Analysis: The Tm is determined as the midpoint of the thermal unfolding curve.
Mandatory Visualization
Leucine-Activated mTOR Signaling Pathway
Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow for Peptide Comparison
The following workflow outlines the key steps in comparing the properties of peptides containing this compound versus leucine.
Caption: Workflow for synthesis and comparative analysis of peptides.
Conclusion
The choice between incorporating this compound and leucine into a peptide sequence depends on the desired therapeutic or material properties. Leucine is integral for maintaining natural biological interactions and signaling. In contrast, the substitution with its trifluorinated analog can be a powerful strategy to enhance peptide stability against enzymatic degradation and to modulate its conformational properties, as evidenced by increased thermal stability. While the impact on proteolytic stability is generally positive, it can be position-dependent and enzyme-specific.[5] Currently, there is a lack of data on whether this compound can mimic leucine's role in activating cellular signaling pathways like mTOR. Further research in this area is warranted to fully understand the biological consequences of this substitution. This guide provides a foundational understanding to aid researchers in the rational design of novel peptides with tailored characteristics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 5. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioisosteres: Leucine vs. 2-Amino-4,4,4-trifluorobutyric Acid in Peptide Design
For researchers, scientists, and drug development professionals, the strategic replacement of amino acids is a cornerstone of modern therapeutic peptide design. This guide provides an in-depth comparison of the naturally occurring amino acid leucine (B10760876) with its fluorinated bioisostere, 2-Amino-4,4,4-trifluorobutyric acid. Through a review of experimental data and detailed protocols, we explore the impact of this substitution on peptide properties, offering insights into its potential for enhancing drug efficacy and stability.
The principle of bioisosterism, the substitution of a chemical group with another that retains similar physicochemical and biological properties, is a powerful tool in medicinal chemistry. Leucine, a hydrophobic amino acid, is frequently found in protein-protein interaction domains and enzyme active sites. Its bioisosteric replacement with this compound, where the isobutyl side chain's terminal methyl groups are replaced by a trifluoromethyl group, can introduce unique properties. The high electronegativity of fluorine can alter a peptide's conformational preferences, metabolic stability, and binding affinity.
Comparative Analysis of Physicochemical and Biological Properties
While direct comparative data for this compound is limited in publicly available literature, studies on the closely related analog, hexafluoroleucine (which has two trifluoromethyl groups), provide valuable insights into the effects of such fluorination.
| Property | Leucine-Containing Peptide | Fluorinated Leucine Analog-Containing Peptide | Key Observations |
| Thermal Stability | Standard | Increased | Substitution of leucine with 5,5,5-trifluoroleucine has been shown to increase the thermal stability of coiled-coil structures, with an elevated midpoint thermal unfolding temperature of 13°C at a 30 microM peptide concentration.[1] |
| Proteolytic Stability | Susceptible to degradation | Can be enhanced or reduced | The effect on proteolytic stability is position-dependent. In some instances, the introduction of hexafluoroleucine can enhance proteolytic stability by up to 85% compared to the corresponding leucine analogues.[2][3] |
| Binding Affinity | Baseline | Potentially altered | Fluorination did not play a critical role in the binding of one fluorinated macrocyclic peptide to its target, EphA2.[4] However, the increased hydrophobicity of fluorinated residues can potentially enhance binding. |
| Cell Permeability | Variable | Potentially enhanced | Incorporating fluorinated non-canonical amino acids can improve lipophilicity and cell permeability.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioisosteric replacements. Below are protocols for key experiments.
Peptide Synthesis with this compound
Solid-phase peptide synthesis (SPPS) is the standard method for incorporating non-canonical amino acids like this compound into a peptide sequence.
Materials:
-
Fmoc-protected this compound
-
Fmoc-protected standard amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-protected this compound (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
Wash the final peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Proteolytic Stability Assay
This assay compares the degradation rates of the leucine-containing peptide and its fluorinated analog in the presence of a protease.
Materials:
-
Leucine-containing peptide
-
This compound-containing peptide
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of both peptides in the assay buffer.
-
Reaction Initiation:
-
Incubate the peptide solutions at 37°C.
-
Add the protease to each peptide solution to initiate the reaction.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Reaction Quenching: Immediately mix the aliquot with the quenching solution to stop the enzymatic reaction.
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system.
-
Quantify the amount of remaining intact peptide at each time point by measuring the area under the peak corresponding to the full-length peptide.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both peptides to compare their degradation rates.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.
Materials:
-
Leucine-containing peptide
-
This compound-containing peptide
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Sample Preparation: Dissolve the peptides in PBS to a known concentration.
-
Assay Setup:
-
Add the peptide solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis:
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS.
-
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [C_A]/C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A is the concentration in the acceptor well
-
C_eq is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the filter area
-
t is the incubation time
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The bioisosteric replacement of leucine can have significant implications for how a peptide interacts with cellular signaling pathways. Leucine is a known activator of the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Leucine-activated mTORC1 signaling pathway.
A systematic workflow is essential for the comprehensive evaluation of a bioisosteric replacement.
Caption: Experimental workflow for bioisostere comparison.
Conclusion
The bioisosteric replacement of leucine with this compound presents a compelling strategy for modulating the properties of therapeutic peptides. While further research is needed to fully elucidate the specific effects of this substitution across a range of peptide scaffolds and biological targets, the available data on related fluorinated analogs suggest significant potential for enhancing thermal and proteolytic stability. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate this and other bioisosteric replacements, ultimately contributing to the development of more robust and effective peptide-based therapeutics.
References
- 1. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Amino-4,4,4-trifluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 2-Amino-4,4,4-trifluorobutyric acid (Atfob), a fluorinated analog of leucine, has garnered significant interest. The trifluoromethyl group's unique stereoelectronic properties can profoundly influence peptide conformation. This guide provides a comparative analysis of the conformational landscape of Atfob-containing peptides versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Impact of this compound on Peptide Secondary Structure
The introduction of Atfob into a peptide sequence generally leads to a decrease in α-helical propensity compared to its hydrocarbon analog, 2-aminobutyric acid (Abu). This effect has been observed in studies utilizing circular dichroism (CD) spectroscopy to analyze model peptides.[1] The strong electron-withdrawing nature of the trifluoromethyl group is thought to play a significant role in this conformational preference, suggesting that peptides incorporating Atfob may favor more extended or β-sheet-like structures.[1]
Comparative Conformational Data
| Conformational Parameter | Peptide with Alanine/Leucine | Peptide with this compound (Atfob) |
| α-Helical Content (%) | Higher | Lower[1] |
| β-Sheet Content (%) | Lower | Potentially Higher[1] |
| Dominant Secondary Structure | Dependent on sequence context | More likely to be extended or β-sheet[1] |
Note: The data presented for Atfob is based on qualitative findings from a conference abstract and general principles of fluorinated amino acid conformational preferences. Further quantitative studies are needed for a precise comparison.
Experimental Protocols
A thorough conformational analysis of peptides containing Atfob involves peptide synthesis followed by spectroscopic and computational characterization.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating Atfob are typically synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) of Atfob-containing peptides.
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The Fmoc-protected Atfob (Fmoc-Atfob-OH) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining atomic-level conformational information, including dihedral angles (φ and ψ) that define the peptide backbone conformation.
Experimental Workflow for NMR Analysis:
Caption: General workflow for determining peptide conformation using NMR spectroscopy.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with trifluoroethanol (TFE) to promote secondary structure formation).[2]
-
NMR Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Resonance Assignment: The NMR data is processed, and the signals are assigned to specific protons in the peptide sequence.
-
Extraction of Structural Restraints:
-
Nuclear Overhauser Effects (NOEs): Through-space correlations from NOESY or ROESY spectra provide distance restraints between protons.
-
J-Coupling Constants: Scalar couplings, particularly ³J(HNHα), are measured from high-resolution 1D or 2D spectra and are related to the φ dihedral angle via the Karplus equation.
-
-
Structure Calculation: The collected distance and dihedral angle restraints are used in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.
Experimental Protocol for CD Spectroscopy:
Caption: Simplified workflow for secondary structure analysis using CD spectroscopy.
-
Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate (B84403) buffer, TFE) to a final concentration of approximately 0.1-0.2 mg/mL.[2]
-
CD Spectra Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[2]
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.
Conclusion
The incorporation of this compound into peptides offers a valuable tool for modulating their conformational preferences. Current evidence suggests that Atfob disfavors α-helical structures, potentially promoting more extended or β-sheet conformations.[1] A comprehensive understanding of these effects requires further detailed quantitative studies employing a combination of peptide synthesis, NMR spectroscopy, CD spectroscopy, and computational modeling. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such comparative conformational analyses, ultimately aiding in the rational design of peptides with tailored structural and functional properties for therapeutic and biotechnological applications.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 2-Amino-4,4,4-trifluorobutyric Acid
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric purity of 2-Amino-4,4,4-trifluorobutyric acid, a non-proteinogenic amino acid of interest in medicinal chemistry due to its unique trifluoromethyl group.
While specific validated methods for this compound are not extensively published, this guide details methodologies successfully applied to structurally similar fluorinated amino acids and other chiral amines. The presented techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer robust frameworks for developing and validating a reliable method for your specific needs. Experimental data from analogous compounds are provided to serve as a benchmark for method development.
Comparison of Analytical Techniques
The primary methods for determining the enantiomeric purity of chiral amino acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. The choice between these techniques depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column. | Enantiomers are directly separated based on their differential interactions with a chiral stationary phase (CSP). |
| Primary Advantage | High resolution and sensitivity, especially with mass spectrometric detection.[1] | Direct analysis of enantiomers, often without derivatization, simplifying sample preparation.[2] |
| Key Separation Media | Standard achiral capillary columns (e.g., DB-5, HP-5MS). | Chiral Stationary Phases (CSPs) such as polysaccharide-based (e.g., Chiralpak series), macrocyclic glycopeptides (e.g., CHIROBIOTIC series), or Pirkle-type columns.[2] |
| Derivatization | Mandatory. Involves reaction with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[3] | Often not required for amino acids, but can be used to improve detection (e.g., FMOC protection for UV detection).[2][4] |
| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID).[2] | UV-Vis, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization.[1] | Suitable for a wide range of non-volatile compounds. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
This protocol is adapted from a method for the chiral separation of β-blockers containing a trifluoromethyl group.[3] It involves the derivatization of the amino group with a chiral reagent to form diastereomers that can be separated on a standard achiral GC column.
1. Derivatization:
-
Step 1: Silylation of the Carboxylic Acid (if necessary): To a dried sample of this compound (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of acetonitrile. Heat at 70°C for 30 minutes. This step protects the carboxylic acid group and increases volatility.
-
Step 2: Formation of Diastereomeric Amides: After cooling, evaporate the solvent under a stream of nitrogen. Add 100 µL of anhydrous dichloromethane (B109758) and 1.2 equivalents of (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). Add 1.5 equivalents of a non-chiral base such as triethylamine. Let the reaction proceed at room temperature for 1 hour.
-
Step 3: Work-up: Quench the reaction with 200 µL of saturated sodium bicarbonate solution. Extract the organic layer with dichloromethane (2 x 500 µL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Scan Range: m/z 50-550.
-
Expected Results: The two diastereomers will exhibit different retention times, allowing for their quantification. The enantiomeric purity is calculated from the peak areas of the two diastereomeric peaks.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the successful separation of N-Fluorenylmethoxycarbonyl (FMOC) protected amino acids on polysaccharide-based chiral stationary phases.[4]
1. Derivatization (for enhanced UV detection):
-
Step 1: Dissolve this compound in a 10% sodium carbonate solution.
-
Step 2: Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetone (B3395972) dropwise while stirring vigorously at room temperature.
-
Step 3: Continue stirring for 1-2 hours.
-
Step 4: Extract the reaction mixture with diethyl ether to remove excess FMOC-Cl.
-
Step 5: Acidify the aqueous layer with 1 M HCl to precipitate the FMOC-amino acid.
-
Step 6: Filter, wash with water, and dry the product.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Expected Results: The two enantiomers of FMOC-2-Amino-4,4,4-trifluorobutyric acid will be separated as distinct peaks. The enantiomeric purity is determined by the relative peak areas.
Data Presentation
The following table provides hypothetical, yet expected, chromatographic data based on the analysis of structurally similar compounds. This data should serve as a starting point for method development and validation for this compound.
Table 1: Expected Chromatographic Performance for Enantiomeric Purity Analysis
| Parameter | GC-MS with Chiral Derivatization | Chiral HPLC |
| Analyte | Diastereomers of derivatized this compound | (R)- and (S)-2-Amino-4,4,4-trifluorobutyric acid (or FMOC-derivative) |
| Expected Retention Time (t_R1) | ~15.2 min | ~8.5 min |
| Expected Retention Time (t_R2) | ~15.8 min | ~10.1 min |
| Expected Resolution (R_s) | > 2.0 | > 1.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
Visualizations
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cat-online.com [cat-online.com]
- 3. Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Amino Acids in Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into proteins offers a powerful tool to enhance stability, modulate activity, and create novel functionalities. This guide provides a comprehensive comparison between fluorinated and non-fluorinated amino acids, supported by experimental data and detailed methodologies, to inform rational protein design and engineering.
The substitution of hydrogen atoms with fluorine in amino acid side chains introduces unique physicochemical properties that can profoundly influence protein structure and function. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to altered hydrophobicity, steric profile, and electronic characteristics of the amino acid, thereby impacting the overall protein.[1][2]
Enhanced Protein Stability: A Quantitative Look
A primary driver for incorporating fluorinated amino acids is the significant enhancement of protein stability against thermal and chemical denaturation.[3][4][5][6] This "fluorous stabilization effect" is largely attributed to the increased hydrophobicity of fluorinated side chains, which promotes more favorable packing within the protein core.[7]
| Amino Acid Modification | Protein System | Change in Stability (ΔΔG, kcal/mol) | Experimental Method |
| Leu → Hexafluoroleucine (Hfl) | Immunoglobulin binding domain of streptococcal protein G | -0.43 ± 0.14 | Molecular Simulation |
| Phe → Pentafluorophenylalanine (Pff) | Immunoglobulin binding domain of streptococcal protein G | -0.45 ± 0.20 | Molecular Simulation |
| Leu → Hexafluoroleucine (Hfl) | Coiled-coil protein | Increase of up to 1.1 per residue | Not specified |
| Val → Trifluorovaline (tFVal) | Globular α-β protein NTL9 | Increase of 1.4 per residue | Not specified |
| Leu → Hexafluoroleucine (Hfl) | Not specified | Predicted increase of ~0.4 per residue | Solvent Partitioning Studies |
Table 1: Quantitative Comparison of Stability Changes Upon Fluorination.[3][8]
It is important to note that the stabilizing effect can be context-dependent, with the position and type of fluorinated amino acid, as well as the protein's secondary structure, playing crucial roles. For instance, while fluorination generally stabilizes α-helical proteins, the effects on β-sheet stability have been a subject of more recent investigation, with studies suggesting that fluorinated amino acids can also effectively stabilize β-sheet structures.[3][9]
Impact on Protein Folding and Interactions
The introduction of fluorinated residues can influence protein folding kinetics and modulate protein-protein or protein-ligand interactions. The altered electronic properties of fluorinated aromatic amino acids, for example, can either weaken or strengthen cation-π interactions, providing a tool to dissect and engineer these specific molecular contacts.[10] Furthermore, the increased proteolytic resistance of peptides containing fluorinated amino acids is a significant advantage for the development of therapeutic peptides.[3]
Experimental Protocols for Comparative Analysis
To rigorously evaluate the impact of fluorination, a suite of biophysical and biochemical assays is employed. Below are detailed methodologies for key experiments.
Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This method assesses the thermal stability of a protein by monitoring changes in its secondary structure as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare protein solutions (both fluorinated and non-fluorinated variants) in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[3][11]
-
Ensure protein concentration is accurately determined, typically in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.[3]
-
Degas the samples to prevent bubble formation at elevated temperatures.
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure, typically 222 nm for α-helical proteins.[12][13]
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) over a range that encompasses the unfolding transition (e.g., 20°C to 90°C).[12]
-
Record the CD signal at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm against temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
A higher Tm for the fluorinated protein indicates increased thermal stability.
-
Enzyme Kinetics Assays for Fluorinated Inhibitors
This protocol is designed to determine the inhibitory potency of a fluorinated compound against a target enzyme. Fluorometric assays are often preferred for their sensitivity.[2][14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (a non-fluorescent substrate that becomes fluorescent upon enzymatic cleavage).[1]
-
Prepare serial dilutions of the fluorinated inhibitor and a non-fluorinated control compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor at various concentrations (and the control compound in separate wells).
-
Initiate the reaction by adding the enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.
-
Start the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive) to determine the inhibition constant (Ki or IC50).[15] A lower Ki or IC50 value for the fluorinated inhibitor indicates higher potency.
-
Surface Plasmon Resonance (SPR) for Protein-Protein Interactions
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[16][17][18][19][20]
Methodology:
-
Ligand Immobilization:
-
One of the interacting partners (the ligand) is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip). Amine coupling is a common immobilization chemistry.[19]
-
The second interacting partner (the analyte, either the fluorinated or non-fluorinated protein) is prepared in a suitable running buffer.
-
-
Interaction Analysis:
-
Inject the analyte at various concentrations over the sensor surface containing the immobilized ligand.
-
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).[16]
-
After the association phase, inject the running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparing the kinetic and affinity constants for the fluorinated and non-fluorinated proteins reveals the impact of fluorination on the binding interaction.
-
Visualizing the Workflow: Biosynthetic Incorporation of Fluorinated Amino Acids
The following diagram illustrates a typical workflow for incorporating fluorinated amino acids into proteins biosynthetically for subsequent stability and functional studies.
Workflow for producing and analyzing fluorinated proteins.
Conclusion
The incorporation of fluorinated amino acids represents a versatile and powerful strategy in protein engineering. The enhanced stability, altered binding affinities, and increased proteolytic resistance conferred by fluorination open up new avenues for the design of robust enzymes, therapeutic proteins with improved pharmacokinetic properties, and novel biomaterials. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these effects, enabling researchers to harness the unique properties of fluorine to advance their scientific and therapeutic goals.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Enzyme kinetics and hit validation in fluorimetric protease assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 12. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 15. rroij.com [rroij.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of 2-Amino-4,4,4-trifluorobutyric Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometry, 19F NMR, and Western Blotting for Validating the Incorporation of a Novel Non-Canonical Amino Acid.
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, drug discovery, and understanding biological processes. Verifying the successful and precise incorporation of these novel building blocks is a critical step in any workflow. This guide provides a comparative analysis of three key analytical techniques—Mass Spectrometry (MS), 19F Nuclear Magnetic Resonance (NMR) spectroscopy, and Western Blotting—for the validation of 2-Amino-4,4,4-trifluorobutyric acid incorporation. We present a data-driven comparison of their performance, supported by detailed experimental protocols.
At a Glance: Method Comparison
To aid in the selection of the most appropriate validation method, the following table summarizes the key performance characteristics of Mass Spectrometry, 19F NMR, and Western Blotting for the analysis of this compound incorporation.
| Feature | Mass Spectrometry (Bottom-Up) | 19F NMR Spectroscopy | Western Blotting |
| Primary Output | Peptide fragmentation spectra confirming mass shift | 19F chemical shifts and signal intensity | Band intensity on a membrane |
| Specificity | High (site-specific confirmation) | High (specific to the 19F nucleus) | Moderate to Low (dependent on antibody specificity) |
| Sensitivity | High (femtomole to attomole range) | Moderate (micromolar to millimolar concentrations) | High (picogram to nanogram range) |
| Quantitative Capability | Relative and absolute quantification | Quantitative (signal intensity proportional to concentration) | Semi-quantitative to quantitative |
| Structural Information | Localization of incorporation site | Information on the local chemical environment | None |
| Sample Requirement | Purified protein digest | Purified, intact protein | Cell lysate or purified protein |
| Throughput | High | Low to Moderate | High |
| Key Advantage | Precise localization of the ncAA | Non-destructive, provides environmental information | Widely accessible, high throughput |
| Key Limitation | Destructive to the protein | Requires higher sample concentrations | Relies on specific antibody availability |
Mass Spectrometry: The Gold Standard for Site-Specific Validation
Mass spectrometry, particularly in a bottom-up proteomics workflow, is the definitive method for confirming the site-specific incorporation of this compound. This technique provides unambiguous evidence of the mass modification at a specific amino acid residue within the protein sequence.
Experimental Protocol: Bottom-Up Proteomics for this compound Validation
A typical workflow involves the enzymatic digestion of the protein of interest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.
dot
Caption: Mass Spectrometry Validation Workflow.
1. Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation: The purified protein is denatured to unfold it, followed by reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of cysteine residues with iodoacetamide (B48618) to prevent refolding.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin. The presence of the trifluoromethyl group on the amino acid side chain is not expected to significantly hinder tryptic digestion.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography.
-
Mass Spectrometry: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured. Peptides containing this compound will exhibit a specific mass shift compared to the wild-type peptide.
-
MS2 Scan (Fragmentation): Selected peptides are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragment ions is measured.
-
3. Data Analysis:
-
The fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence of the peptide. The mass shift corresponding to the incorporation of this compound will be observed on a specific fragment ion, confirming the exact location of the modification. The fragmentation of the peptide backbone (b- and y-ions) is generally not significantly altered by the trifluoromethyl group on a side chain.
19F NMR Spectroscopy: A Powerful Tool for Probing the Fluorine Environment
The presence of the trifluoromethyl group makes 19F NMR spectroscopy a highly specific and powerful technique for validating the incorporation of this compound. Since fluorine is not naturally present in proteins, the 19F NMR signal is background-free and provides direct evidence of successful incorporation.[1][2] Furthermore, the chemical shift of the 19F nucleus is highly sensitive to its local environment, offering valuable insights into protein structure and conformational changes.[2][3]
Experimental Protocol: 19F NMR for this compound Incorporation
dot
Caption: 19F NMR Validation Workflow.
1. Protein Sample Preparation:
-
Expression and Purification: The protein containing this compound is expressed and purified to a high degree.
-
Buffer Exchange: The purified protein is exchanged into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) with a known concentration. The buffer should be free of any components that might interfere with the NMR measurement.
-
Addition of D2O: A small amount of deuterium (B1214612) oxide (D2O) is added to the sample for the NMR instrument's lock system.
2. 19F NMR Data Acquisition:
-
A simple one-dimensional (1D) 19F NMR spectrum is typically sufficient for validation.
-
Key Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer is preferable for better sensitivity and resolution.
-
Temperature: The experiment is performed at a constant temperature to ensure sample stability.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio, depending on the protein concentration.
-
3. Data Analysis:
-
The presence of a signal in the 19F NMR spectrum confirms the incorporation of the fluorinated amino acid.
-
Chemical Shift: The position of the signal (chemical shift) provides information about the local environment of the trifluoromethyl group.
-
Signal Integration: The area under the 19F signal is proportional to the number of fluorine nuclei, allowing for quantitative analysis of the incorporation efficiency.
Western Blotting: A High-Throughput but Less Specific Approach
Western blotting is a widely used technique for protein detection and can be adapted to validate the incorporation of non-canonical amino acids. However, its specificity for a small modification like a trifluoromethyl group is a significant challenge.
Experimental Protocol: Western Blotting for this compound (Conceptual)
dot
Caption: Specificity of Validation Methods.
Concluding Remarks
For the unambiguous and site-specific validation of this compound incorporation, mass spectrometry is the method of choice. It provides the highest level of detail, confirming not only the presence of the modification but also its precise location within the protein sequence.
19F NMR spectroscopy offers a powerful and direct alternative, providing a background-free signal that is quantitative and sensitive to the local protein environment. It is particularly valuable for assessing the overall incorporation efficiency and for studying the structural consequences of the modification.
Western blotting , while a common and high-throughput technique, faces significant challenges in terms of specificity for the trifluoromethyl group. Its application for this purpose would likely require the development of specific antibodies or complex chemical derivatization strategies, making it a less practical and reliable option compared to mass spectrometry and 19F NMR.
The selection of the optimal validation method will ultimately depend on the specific research question, the available instrumentation, and the level of detail required. For comprehensive and robust validation, a combination of mass spectrometry and 19F NMR can provide complementary and confirmatory data.
References
A Comparative Guide to the Influence of 2-Amino-4,4,4-trifluorobutyric Acid on Peptide Helicity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of secondary structure, metabolic stability, and receptor affinity. Among these, fluorinated amino acids have garnered significant attention. This guide provides a comparative analysis of (S)-2-amino-4,4,4-trifluorobutyric acid (Atb), focusing on its effects on the helicity of peptides, a critical determinant of biological function.
Introduction to 2-Amino-4,4,4-trifluorobutyric Acid (Atb)
(S)-2-amino-4,4,4-trifluorobutyric acid is a fluorinated analog of α-aminobutyric acid (Abu) and a structural bioisostere of leucine.[1] The introduction of a trifluoromethyl (CF₃) group imparts unique steric and electronic properties that can significantly influence peptide conformation. While fluorination is often associated with enhanced protein stability, a phenomenon known as the "fluoro-stabilization effect," its impact on specific secondary structures like α-helices is nuanced and context-dependent.[2] This guide synthesizes experimental data to compare the helix-forming propensity of Atb with its non-fluorinated counterpart and other common amino acids.
Comparative Analysis of Helix Propensity
The primary method for quantifying peptide helicity is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is directly proportional to the helical content of a peptide.
Experimental studies on alanine-based model peptides have shown that the incorporation of highly fluorinated amino acids, including Atb, consistently results in a lower α-helix propensity compared to their corresponding hydrocarbon amino acids.[2]
| Amino Acid | Structure | Helix Propensity Comparison | Rationale for Helicity Effect |
| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | CF₃-CH₂-CH(NH₂)-COOH | Lower than Abu | The highly hydrophobic fluorocarbon side chain is thought to be partially buried in the unfolded random coil state, disfavoring the transition to a structured helix.[2] |
| (S)-2-aminobutyric acid (Abu) | CH₃-CH₂-CH(NH₂)-COOH | Higher than Atb | Serves as the direct hydrocarbon counterpart for comparison. Its smaller, non-fluorinated side chain presents less steric hindrance and different solvation properties. |
| Leucine (Leu) | (CH₃)₂CH-CH₂-CH(NH₂)-COOH | Higher than Hfl and Qfl | Often considered a strong helix-promoter. Atb is sometimes used as a bioisostere for Leucine.[1] |
| Hexafluoroleucine (Hfl) | (CF₃)₂CH-CH₂-CH(NH₂)-COOH | Lower than Leu and Qfl | The extensive fluorination significantly reduces helix propensity, demonstrating a clear trend with the degree of fluorination.[2] |
Table 1: Comparison of the relative α-helix propensities of Atb and other amino acids. The trend indicates that increasing fluorination of the side chain correlates with a decrease in observed helicity in model peptide systems.[2]
Interestingly, while Atb and other fluorinated amino acids show a reduced propensity for α-helix formation, they are suggested to be more suitable for stabilizing β-sheet structures.[2] This dual conformational effect makes them versatile tools for peptide design.
Experimental Protocols
Accurate assessment of peptide helicity is critical for comparative studies. Circular Dichroism (CD) spectroscopy is the standard technique employed.
Protocol: Determination of Peptide Helicity via Far-UV CD Spectroscopy
1. Sample Preparation:
- Synthesize peptides using standard Fmoc solid-phase peptide synthesis (SPPS).[3]
- Purify peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the peptide by mass spectrometry.
- Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).[3] Determine the precise concentration of the peptide stock solution.
2. Instrument Setup:
- Use a calibrated spectropolarimeter.[3]
- Use a quartz cuvette with a defined path length (e.g., 0.1 cm).[3][4]
- Set the instrument to scan in the far-UV range (typically 190-260 nm).
3. Data Acquisition:
- Record a baseline spectrum of the buffer solution alone and subtract it from the sample spectra.[4]
- Dilute the peptide stock solution to a final concentration suitable for measurement (e.g., 25-50 µM).
- Record the CD spectrum of the peptide sample. For accuracy, it is recommended to average multiple scans (e.g., three).[4]
- Maintain a constant temperature using a Peltier temperature controller, as helicity can be temperature-dependent.[5]
4. Data Analysis:
- Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) Where:
- mdeg is the observed ellipticity in millidegrees.
- MRW is the mean residue weight (molecular weight of the peptide / number of residues).
- l is the path length of the cuvette in cm.
- c is the peptide concentration in g/mL.
- The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂).[3]
Visualizations
Workflow for Helicity Assessment
The following diagram outlines the typical workflow for synthesizing and analyzing a peptide containing Atb to determine its effect on helicity.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Enhanced Enzymatic Stability of Peptides Incorporating 2-Amino-4,4,4-trifluorobutyric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. One promising strategy is the incorporation of non-natural amino acids, such as 2-Amino-4,4,4-trifluorobutyric acid (Tfa), to improve resistance to enzymatic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides containing Tfa and its analogs, supported by experimental data and detailed protocols.
The introduction of fluorine into amino acids is a recognized strategy to bolster the proteolytic stability of peptides.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bond, rendering it less susceptible to enzymatic hydrolysis. Furthermore, the steric bulk of the trifluoromethyl group can hinder the access of proteases to the cleavage site. While the precise impact of fluorination on peptide stability can be complex and is influenced by the specific enzyme, the position of the modified amino acid within the peptide sequence, and the overall peptide conformation, studies consistently point towards a significant stabilizing effect.[1][4]
Comparative Analysis of Enzymatic Stability
While direct quantitative data for peptides containing this compound is limited in publicly available literature, compelling evidence from studies on peptides with closely related α-trifluoromethyl-substituted amino acids demonstrates a profound increase in enzymatic stability. A key study investigated the stability of model peptides against the serine protease α-chymotrypsin, with the results summarized below.
| Peptide Sequence | Modification | Position of Modification | Stability against α-chymotrypsin |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | None (Native) | - | Degraded |
| Ac-Ala-Ala-Pro-(α-Tfm-Phe) -Ala-Ala-NH₂ | α-Trifluoromethyl | P1 | Completely Stable |
| Ac-Ala-Ala-(α-Tfm-Pro) -Phe-Ala-Ala-NH₂ | α-Trifluoromethyl | P2 | Considerably Stabilized |
| Ac-Ala-Ala-Pro-Phe-(α-Tfm-Ala) -Ala-NH₂ | α-Trifluoromethyl | P'1 | Variable Stability |
| Ac-Ala-Ala-Pro-Phe-Ala-(α-Tfm-Ala) -NH₂ | α-Trifluoromethyl | P'2 | Considerably Stabilized |
Data extrapolated from a study on α-trifluoromethyl-substituted amino acids, which serve as a strong proxy for the behavior of peptides containing this compound.[5]
This data highlights that the strategic placement of an α-trifluoromethyl amino acid, particularly at the P1 position relative to the enzyme's cleavage site, can confer absolute resistance to proteolysis by α-chymotrypsin.[5] This remarkable stability is attributed to both steric hindrance and electronic effects imparted by the trifluoromethyl group.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Peptide Synthesis
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-Amino-4,4,4-trifluorobutyric acid
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, ether)
Procedure:
-
Swell the resin in DMF.
-
Perform the first amino acid coupling using a 3-fold excess of Fmoc-protected amino acid, coupling reagents, and base.
-
Wash the resin extensively with DMF and DCM.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Wash the resin again.
-
Incorporate Fmoc-2-Amino-4,4,4-trifluorobutyric acid using the same coupling procedure.
-
Continue coupling the remaining amino acids in the sequence.
-
After the final deprotection step, wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Enzymatic Stability Assay
The stability of the synthesized peptides against specific proteases or in biological matrices like plasma can be assessed using an in vitro degradation assay followed by HPLC analysis.
Workflow for Enzymatic Stability Assay:
Caption: Enzymatic Stability Assay Workflow.
Materials:
-
Synthesized peptides (native and Tfa-containing)
-
Protease of interest (e.g., α-chymotrypsin, trypsin, pepsin) or human plasma
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution in the incubation buffer to the desired final concentration (e.g., 100 µM).
-
Add the protease or plasma to the peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Plot the percentage of remaining peptide against time and calculate the degradation half-life (t₁/₂).
Conclusion
The incorporation of this compound into peptides represents a highly effective strategy for enhancing their enzymatic stability. As demonstrated by studies on analogous α-trifluoromethyl-substituted amino acids, this modification can lead to a dramatic increase in resistance to proteolytic degradation, particularly when positioned at or near the enzyme cleavage site. The provided experimental protocols offer a framework for researchers to quantitatively assess the stabilizing effects of Tfa in their own peptide candidates, thereby accelerating the development of more robust and effective peptide-based therapeutics.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4,4,4-trifluorobutyric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-4,4,4-trifluorobutyric acid, a compound often utilized in proteomics research and pharmaceutical development.
This document outlines the necessary safety precautions, handling procedures, and approved disposal methods to minimize risk and ensure adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and dust, preventing serious eye irritation[2]. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation[2][3]. |
| Body Protection | Protective clothing to prevent skin exposure. | Minimizes the risk of skin contact with the substance[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH (US) or CEN (EU) approved respirator should be used[2][3]. | Avoids inhalation of dust, which can cause respiratory tract irritation[1][2]. |
Handling and Storage:
-
Wash hands thoroughly after handling the compound[2].
-
Avoid the generation and accumulation of dust[2].
-
Ensure the work area is well-ventilated[1].
-
Store in a tightly closed container in a cool, dry place[2].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.
-
Segregation and Collection:
-
Carefully collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) into a designated, properly labeled, and sealed waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage of Waste:
-
Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1].
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the safety data sheet (SDS) to the disposal company to ensure they are fully aware of the material's properties.
-
-
Incineration:
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with local and national regulations.
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material into a suitable container for disposal[1][2].
-
Avoid generating dust during cleanup[2].
-
Clean the spill area with soap and water once the solid material has been removed.
-
-
Large Spills:
-
Evacuate the area and notify your institution's EHS office or emergency response team immediately.
-
Only trained personnel with appropriate protective equipment should manage large spills.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4,4,4-trifluorobutyric acid
Essential Safety and Handling Guide for 2-Amino-4,4,4-trifluorobutyric Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 15959-93-0). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 H315[1] | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat[1][3] |
| Eye Irritation | Eye Irrit. 2A H319[1] | Chemical goggles or safety glasses with side-shields, Face shield[1][2] |
| Respiratory Irritation | STOT SE 3 H335[1] | NIOSH/MSHA or European Standard EN 149 approved respirator (in case of inadequate ventilation)[1][4] |
| Harmful if Swallowed/Inhaled/In Contact with Skin | Acute Tox. 4[5] | Use in a well-ventilated area or chemical fume hood.[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment when working with this compound.
Experimental Workflow for Safe Handling
Step-by-Step Handling Procedures:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is operational and that all required PPE is readily available.
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and compatible waste container | Collect all waste material in a designated container. The container should be clearly labeled with the chemical name and hazard symbols. |
| Contaminated PPE (Gloves, etc.) | Designated hazardous waste container | Place all contaminated disposable PPE into a sealed bag and then into the hazardous waste container. |
| Empty Containers | Labeled waste container | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with institutional guidelines. |
Disposal Protocol
Step-by-Step Disposal Procedures:
-
Waste Collection:
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect all solid waste, including contaminated materials, in a suitable, clearly labeled, and sealed container[2].
-
-
Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials[1].
-
Ensure the lids of the waste containers are always securely fastened.
-
-
Final Disposal:
-
All waste must be treated as hazardous.
-
The recommended method for final disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains[4].
-
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
